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  • Product: 2-(4-Aminophenyl)-1-phenylethanone
  • CAS: 2440-20-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 2-(4-Aminophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and organic synthesis, the precise characterization of chemical entities is paramount. 2-(4-Aminoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of chemical entities is paramount. 2-(4-Aminophenyl)-1-phenylethanone, a substituted aromatic ketone, represents a scaffold of interest with potential applications in medicinal chemistry. Accurate determination of its fundamental physicochemical properties, such as exact mass and molecular weight, is a critical first step in its identification, purification, and downstream application. This guide provides a comprehensive overview of these two essential parameters, the underlying principles of their determination, and a validated experimental protocol for their measurement.

Section 1: Differentiating Exact Mass and Molecular Weight

While often used interchangeably in general chemical discourse, exact mass and molecular weight are distinct concepts crucial for analytical accuracy.

Molecular Weight (or Molar Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. It is expressed in grams per mole ( g/mol ). For 2-(4-Aminophenyl)-1-phenylethanone, with the chemical formula C₁₄H₁₃NO, the molecular weight is calculated as follows:

(14 x Atomic Weight of C) + (13 x Atomic Weight of H) + (1 x Atomic Weight of N) + (1 x Atomic Weight of O) (14 x 12.011) + (13 x 1.008) + (14.007) + (15.999) = 211.26 g/mol

This value is indispensable for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

Exact Mass

In contrast, the exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. It is a more precise value, typically measured to several decimal places, and is expressed in Daltons (Da). The isotopes used for this calculation are:

  • Carbon: ¹²C (12.000000 Da)

  • Hydrogen: ¹H (1.007825 Da)

  • Nitrogen: ¹⁴N (14.003074 Da)

  • Oxygen: ¹⁶O (15.994915 Da)

For C₁₄H₁₃NO, the exact mass is calculated as:

(14 x 12.000000) + (13 x 1.007825) + (14.003074) + (15.994915) = 211.099714 Da

The determination of the exact mass is a powerful tool for confirming the elemental composition of a molecule, a cornerstone of modern analytical chemistry facilitated by high-resolution mass spectrometry.

Data Summary Table
ParameterValueUnitSignificance
Chemical Formula C₁₄H₁₃NO-Defines the elemental composition.
CAS Number 2440-20-2-A unique identifier for this specific chemical substance.
Molecular Weight 211.26 g/mol Used for stoichiometric calculations and solution preparation.
Exact Mass 211.099714DaUsed for elemental composition confirmation via mass spectrometry.[1][2]

Section 2: Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

The gold standard for determining the exact mass of a small molecule like 2-(4-Aminophenyl)-1-phenylethanone is high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

Principle of the Experiment

The experimental workflow involves dissolving the sample, introducing it into the mass spectrometer, ionizing the molecules, and then separating and detecting the ions based on their m/z. The high resolution of the instrument allows for the measurement of the m/z to several decimal places, which corresponds to the exact mass of the ionized molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating an internal calibrant, which ensures the accuracy of the mass measurement in real-time.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

  • Syringe pump or liquid chromatography system for sample introduction

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • High-purity formic acid

  • A suitable internal calibrant with a known exact mass close to that of the analyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(4-Aminophenyl)-1-phenylethanone.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1 µg/mL) by serial dilution in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Instrument Calibration:

    • Perform an external calibration of the mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This ensures the instrument is functioning within specified mass accuracy limits.

  • Sample Analysis with Internal Calibration:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Simultaneously introduce a low concentration of the internal calibrant. This can be done via a separate infusion line or by adding it to the sample solution.

    • Acquire data in positive ion mode, as the amino group in the analyte is readily protonated. Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 212.1075).

  • Data Processing and Analysis:

    • Process the acquired data using the instrument's software.

    • The software will use the known m/z of the internal calibrant to correct for any minor mass drifts during the analysis, ensuring high mass accuracy for the analyte peak.

    • Identify the peak corresponding to the protonated molecule of 2-(4-Aminophenyl)-1-phenylethanone, [C₁₄H₁₃NO + H]⁺.

    • The software will provide the measured m/z value of this peak to several decimal places.

    • Subtract the mass of a proton (1.007276 Da) from the measured m/z to obtain the experimental exact mass of the neutral molecule.

  • Validation of Results:

    • Compare the experimental exact mass to the theoretical exact mass (211.099714 Da).

    • The mass accuracy is typically reported in parts-per-million (ppm) and is calculated as: ppm = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass accuracy of less than 5 ppm is considered a confident confirmation of the elemental composition.

Causality Behind Experimental Choices
  • High-Resolution Mass Spectrometry: Chosen for its ability to provide highly accurate mass measurements, which is essential for determining the elemental composition of a molecule.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like 2-(4-Aminophenyl)-1-phenylethanone, as it typically produces intact protonated molecules with minimal fragmentation.

  • Internal Calibrant: The use of an internal calibrant provides a continuous reference point for the mass accuracy of the instrument during the analysis of the sample, correcting for any minor fluctuations and leading to a more reliable result.

Section 3: Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the determination of the exact mass of 2-(4-Aminophenyl)-1-phenylethanone.

ExactMassWorkflow cluster_prep Sample & Instrument Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Validation SamplePrep 1. Prepare Analyte Solution (1 µg/mL in 50:50 ACN:H2O + 0.1% FA) InstCal 2. External MS Calibration Infusion 3. Direct Infusion via ESI (Analyte + Internal Calibrant) InstCal->Infusion MS_Acquisition 4. HRMS Data Acquisition (Positive Ion Mode, m/z 100-500) Infusion->MS_Acquisition DataProcess 5. Internal Mass Correction (Using Calibrant m/z) MS_Acquisition->DataProcess PeakID 6. Identify [M+H]+ Peak (m/z ≈ 212.1075) DataProcess->PeakID MassCalc 7. Calculate Experimental Exact Mass PeakID->MassCalc Validation 8. Compare with Theoretical Mass (Calculate ppm error) MassCalc->Validation Result Result: Confirmed Elemental Composition (< 5 ppm error) Validation->Result

Caption: Workflow for the determination of the exact mass of 2-(4-Aminophenyl)-1-phenylethanone.

Conclusion

The precise determination of the exact mass and molecular weight of 2-(4-Aminophenyl)-1-phenylethanone is a foundational requirement for its use in research and development. While the molecular weight is a calculated average based on isotopic abundance, the exact mass is a precisely measured value that provides unambiguous confirmation of the compound's elemental formula. The protocol detailed herein, utilizing high-resolution mass spectrometry with internal calibration, represents a robust and self-validating method for achieving this with a high degree of confidence. Adherence to such rigorous analytical practices ensures the integrity and reproducibility of scientific findings in the development of new chemical entities.

References

  • PubChem. N-Acetyl-4-aminobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. N-Benzoylbenzylamine. National Center for Biotechnology Information. [Link]

  • Stenutz, R. 2-(4-aminophenyl)-1-phenylethanone. Internet SpectraBase. [Link]

  • NextSDS. (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol. [Link]

  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Aminophenyl)-1-phenylethanone

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-(4-Aminophenyl)-1-phenylethanone, a substituted deoxybenzoin derivative. As a molecule possessing two distinct aromatic rings and a flexible ethanone bridge, its spectral features provide a rich basis for understanding the interplay of electronic and structural effects on chemical shifts. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical characterization.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 2-(4-Aminophenyl)-1-phenylethanone with the numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and atom numbering for 2-(4-Aminophenyl)-1-phenylethanone.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Aminophenyl)-1-phenylethanone is predicted to exhibit a series of signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the ethanone bridge, and the amine protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Aminophenyl)-1-phenylethanone

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.00d~7.5H-2', H-6'
~7.60t~7.5H-4'
~7.50t~7.5H-3', H-5'
~7.05d~8.5H-2'', H-6''
~6.65d~8.5H-3'', H-5''
~4.20s-H-9
~3.80br s-H-10 (NH₂)
Analysis of the Predicted ¹H NMR Spectrum
  • Phenyl Ring (Unsubstituted): The protons on the unsubstituted phenyl ring (H-2' to H-6') are expected to appear in the typical aromatic region. The ortho protons (H-2', H-6') are deshielded by the adjacent carbonyl group and are predicted to resonate at the lowest field, around 8.00 ppm, as a doublet. The para proton (H-4') will likely appear as a triplet around 7.60 ppm, and the meta protons (H-3', H-5') as a triplet around 7.50 ppm.

  • Aminophenyl Ring: The protons on the 4-aminophenyl ring are influenced by the electron-donating amino group, which causes a significant upfield shift compared to the unsubstituted ring. The protons ortho to the methylene bridge (H-2'', H-6'') are expected to appear as a doublet around 7.05 ppm, while the protons meta to the methylene bridge (H-3'', H-5'') will be shifted further upfield to around 6.65 ppm, also as a doublet.

  • Methylene Bridge (H-9): The two protons of the methylene group are chemically equivalent and are deshielded by the adjacent carbonyl group and the two aromatic rings. They are expected to appear as a sharp singlet at approximately 4.20 ppm.

  • Amine Protons (H-10): The protons of the primary amine group are typically observed as a broad singlet due to quadrupole broadening and exchange with residual water. The chemical shift can vary depending on the solvent and concentration but is predicted to be around 3.80 ppm.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-(4-Aminophenyl)-1-phenylethanone will show distinct signals for each unique carbon atom. The predicted chemical shifts are detailed in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Aminophenyl)-1-phenylethanone

Chemical Shift (δ, ppm)Assignment
~198.0C-7 (C=O)
~146.0C-4''
~137.0C-1'
~133.5C-4'
~130.5C-2'', C-6''
~129.0C-3', C-5'
~128.5C-2', C-6'
~125.0C-1''
~115.0C-3'', C-5''
~45.0C-9
Analysis of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-7): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift of around 198.0 ppm, which is characteristic for ketones.[2][3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

    • Unsubstituted Phenyl Ring: The quaternary carbon attached to the carbonyl group (C-1') is predicted to be around 137.0 ppm. The other carbons of this ring (C-2' to C-6') will appear in the range of 128.5 to 133.5 ppm.

    • Aminophenyl Ring: The carbon atom attached to the amino group (C-4'') will be significantly shielded and is predicted to resonate at approximately 146.0 ppm. The carbon attached to the methylene bridge (C-1'') will be shielded by the electron-rich ring and is expected around 125.0 ppm. The remaining carbons of this ring will appear at approximately 130.5 ppm (C-2'', C-6'') and 115.0 ppm (C-3'', C-5'').

  • Methylene Carbon (C-9): The methylene carbon, situated between the carbonyl group and the aminophenyl ring, is predicted to have a chemical shift of around 45.0 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve ~10-20 mg of sample Dissolve ~10-20 mg of sample Add deuterated solvent (e.g., CDCl3) Add deuterated solvent (e.g., CDCl3) Dissolve ~10-20 mg of sample->Add deuterated solvent (e.g., CDCl3) Add internal standard (TMS) Add internal standard (TMS) Add deuterated solvent (e.g., CDCl3)->Add internal standard (TMS) Transfer to NMR tube Transfer to NMR tube Add internal standard (TMS)->Transfer to NMR tube Insert tube into spectrometer Insert tube into spectrometer Transfer to NMR tube->Insert tube into spectrometer Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Acquire ¹H spectrum Acquire ¹H spectrum Lock and shim->Acquire ¹H spectrum Acquire ¹³C spectrum Acquire ¹³C spectrum Acquire ¹H spectrum->Acquire ¹³C spectrum Apply Fourier transform Apply Fourier transform Acquire ¹³C spectrum->Apply Fourier transform Phase correction Phase correction Apply Fourier transform->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction Integration and peak picking Integration and peak picking Baseline correction->Integration and peak picking

Sources

Foundational

An In-Depth Technical Guide to the FTIR Spectrum of 2-(4-Aminophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Aminophenyl)-1-phenylethanone is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-1-phenylethanone is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a primary aromatic amine, a diaryl ketone, and a methylene bridge, gives rise to a characteristic Fourier-Transform Infrared (FTIR) spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed analysis of the expected vibrational modes and their corresponding peak assignments in the FTIR spectrum of this molecule.

The Foundation: Understanding Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations occur at specific frequencies corresponding to the energy required to excite them. The resulting spectrum is a unique fingerprint of the molecule, with each peak corresponding to a specific vibrational mode of a functional group. The principal types of vibrations include stretching (a change in bond length) and bending (a change in bond angle).

Structural Features and Expected Vibrational Modes

The molecular structure of 2-(4-Aminophenyl)-1-phenylethanone dictates its FTIR spectrum. The key functional groups to consider are the primary aromatic amine (-NH₂), the ketone (C=O), the two substituted benzene rings, and the methylene (-CH₂-) linker.

Caption: Molecular structure of 2-(4-Aminophenyl)-1-phenylethanone.

Detailed FTIR Peak Assignments

The analysis of the FTIR spectrum can be systematically approached by examining different regions corresponding to specific functional groups.

N-H Vibrations (Amine Group)

The primary aromatic amine group (-NH₂) is a key feature.

  • N-H Stretching: Primary amines exhibit two distinct stretching vibrations: an asymmetric and a symmetric stretch.[1][2][3] These typically appear in the 3500-3300 cm⁻¹ region.[2][3] For aromatic amines, these bands are often found at slightly higher frequencies compared to aliphatic amines.[2][3] Expect two moderately sharp bands in this region. The presence of two bands is a clear indicator of a primary amine.[1][3]

  • N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ range.[1][2][3]

  • N-H Wagging: A broader absorption due to out-of-plane N-H wagging can be observed between 910-665 cm⁻¹.[1][2]

C=O Vibration (Ketone Group)

The carbonyl (C=O) stretch of the ketone is one of the most intense and easily identifiable peaks in the spectrum.[4][5]

  • C=O Stretching: For a diaryl ketone, where the carbonyl group is conjugated with two aromatic rings, the C=O stretching frequency is lowered compared to a simple aliphatic ketone.[5][6][7][8] This is due to resonance effects that weaken the C=O double bond. The peak is expected in the range of 1680-1660 cm⁻¹.[6][8]

C-H Vibrations (Aromatic and Aliphatic)
  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene rings typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[9][10][11] These are often weaker and sharper than aliphatic C-H stretches.

  • Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will show C-H stretching vibrations in the 3000-2840 cm⁻¹ range.[11]

  • Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly informative about the substitution pattern of the benzene rings.[9][10][12] These strong absorptions appear in the 900-675 cm⁻¹ region.[9] For the para-substituted aminophenyl ring, a strong band is expected around 850-800 cm⁻¹. The monosubstituted phenyl ring will show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.

C=C Vibrations (Aromatic Rings)
  • C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands, typically of variable intensity, in the 1600-1450 cm⁻¹ region.[9][10] It is common to observe distinct peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[13][14]

C-N Vibration (Aromatic Amine)
  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[1][2][15] This band is usually strong.[1]

Summary of Expected Peak Assignments

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, Sharp (Two Bands)
3100 - 3000C-H StretchAromatic RingsWeak to Medium
3000 - 2840C-H StretchMethylene (-CH₂-)Medium
1680 - 1660C=O StretchDiaryl KetoneStrong, Sharp
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium
1600 - 1450C=C StretchAromatic RingsMedium to Weak
1335 - 1250C-N StretchAromatic AmineStrong
900 - 675C-H Bend (Out-of-Plane)Substituted Aromatic RingsStrong

Experimental Protocol: Acquiring the FTIR Spectrum

The following outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 2-(4-Aminophenyl)-1-phenylethanone using the KBr pellet method. This technique is widely used for solid samples due to its reliability.[16][17]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at approximately 110°C for several hours to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[18]

    • Weigh approximately 1-2 mg of the 2-(4-Aminophenyl)-1-phenylethanone sample and 100-200 mg of the dried KBr.[16][17] The sample concentration in KBr should be around 0.2% to 1%.[19]

  • Grinding and Mixing:

    • Using a clean and dry agate mortar and pestle, grind the KBr to a fine powder.

    • Add the sample to the KBr in the mortar and continue to grind until a homogenous, fine powder is obtained.[17] This ensures even distribution of the sample within the KBr matrix, which is transparent to infrared radiation.[17]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[17][18] This will cause the KBr to plasticize and form a transparent or translucent pellet.[16]

  • Spectral Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.[17]

    • Then, run the sample scan to obtain the FTIR spectrum of 2-(4-Aminophenyl)-1-phenylethanone.

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The FTIR spectrum of 2-(4-Aminophenyl)-1-phenylethanone is rich with information that directly correlates to its molecular structure. By systematically analyzing the key vibrational regions for the primary aromatic amine, diaryl ketone, and substituted aromatic rings, a confident identification and structural confirmation can be achieved. The characteristic N-H stretches, the strong, conjugated C=O stretch, and the informative out-of-plane C-H bending bands together form a unique spectral fingerprint for this compound. Adherence to a rigorous experimental protocol, such as the KBr pellet method, is essential for obtaining a high-quality, interpretable spectrum.

References

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  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved March 25, 2026, from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved March 25, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 25, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved March 25, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved March 25, 2026, from [Link]

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 25, 2026, from [Link]

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  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved March 25, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol - Optional[ATR-IR] - Spectrum. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 2-(4-Aminophenyl)-1-phenylethanone: A Mechanistic Whitepaper

Executive Summary The structural elucidation of small molecules via tandem mass spectrometry (MS/MS) requires a rigorous understanding of gas-phase ion chemistry. This technical guide explores the collision-induced disso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small molecules via tandem mass spectrometry (MS/MS) requires a rigorous understanding of gas-phase ion chemistry. This technical guide explores the collision-induced dissociation (CID) pathways of 2-(4-Aminophenyl)-1-phenylethanone (also known as 4'-amino-deoxybenzoin), a critical scaffold in the development of kinase inhibitors and synthetic intermediates. By mapping the precursor-to-product ion transitions, this whitepaper provides researchers with a self-validating framework for LC-ESI-MS/MS analytical workflows.

Molecular Architecture & Ionization Dynamics

The molecule features a central ketone bridged by a phenyl ring and a 4-aminobenzyl group (Formula: C14​H13​NO , Exact Mass: 211.0997 Da). In positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 212.107 .

The Mobile Proton Model: Because the aniline nitrogen is the most basic site on the molecule, the global minimum energy state places the proton on the −NH2​ group. However, charge-directed backbone fragmentation requires the proton to be localized near the cleavage site. According to the Mobile Proton Model , thermal energy supplied during CID mobilizes the proton from the nitrogen to the carbonyl oxygen. This O-protonated tautomer acts as the highly reactive intermediate that drives subsequent α -cleavages.

Primary Fragmentation Pathways (The Core Mechanisms)

The fragmentation of 2-(4-Aminophenyl)-1-phenylethanone is governed by the relative stabilities of the resulting carbocations and neutral leaving groups, heavily influenced by Stevenson's Rule .

Pathway A: Charge Retention on the Aminobenzyl Fragment (m/z 106.065)

When the C1–C2 bond (between the carbonyl carbon and the α -carbon) cleaves, the charge preferentially remains on the nitrogen-containing fragment. The strongly electron-donating para-amino group stabilizes the resulting 4-aminobenzyl cation via resonance, forming a highly stable quinonoid structure.

  • Mechanism: Heterolytic cleavage of the O-protonated intermediate.

  • Products: 4-Aminobenzyl cation (m/z 106.065) + Neutral Benzaldehyde (106.042 Da).

Pathway B: α -Cleavage to the Benzoyl Cation (m/z 105.034)

In a competing pathway, the charge is retained on the carbonyl fragment. This involves a gas-phase proton-transfer rearrangement where the proton on the carbonyl oxygen migrates to the α -carbon as the C–C bond breaks .

  • Mechanism: Inductive cleavage coupled with proton transfer.

  • Products: Benzoyl cation (m/z 105.034) + Neutral 4-Methylaniline (107.073 Da).

Pathway C: Secondary Decarbonylation (m/z 77.039)

At higher collision energies, the primary benzoyl cation (m/z 105.034) undergoes a secondary neutral loss of carbon monoxide (CO).

  • Mechanism: Decarbonylation driven by the stability of the aromatic ring.

  • Products: Phenyl cation (m/z 77.039) + Neutral CO (28.000 Da).

ESI_Pathway M [M+H]+ m/z 212.107 P_N N-Protonated Form (Global Minimum) M->P_N Protonation on NH2 P_O O-Protonated Form (Reactive Intermediate) M->P_O Protonation on C=O P_N->P_O Proton Mobilization F105 Benzoyl Cation m/z 105.034 P_O->F105 Inductive Cleavage N107 Neutral 4-Methylaniline (-107 Da) P_O->N107 F106 4-Aminobenzyl Cation m/z 106.065 P_O->F106 Charge Retention on Nitrogen N106 Neutral Benzaldehyde (-106 Da) P_O->N106 F77 Phenyl Cation m/z 77.039 F105->F77 Decarbonylation N28 Neutral CO (-28 Da) F105->N28

Fig 1: ESI-MS/MS fragmentation pathways of protonated 2-(4-Aminophenyl)-1-phenylethanone.

Quantitative Fragment Profiles

To facilitate MRM (Multiple Reaction Monitoring) method development, the exact masses and relative abundances across different Collision Energies (CE) are summarized below.

Fragment IdentityMolecular FormulaExact m/zNeutral Loss (Da)Rel. Abundance (CE 15 eV)Rel. Abundance (CE 35 eV)
Precursor Ion C14​H14​NO+ 212.107N/A100%5%
4-Aminobenzyl Cation C7​H8​N+ 106.065106.042 (Benzaldehyde)85%100%
Benzoyl Cation C7​H5​O+ 105.034107.073 (4-Methylaniline)60%80%
Phenyl Cation C6​H5+​ 77.039135.068 (4-MA + CO)5%45%

Experimental Workflows & Methodologies

To ensure a self-validating analytical system, the following LC-MS/MS protocol utilizes energy stepping . By ramping the collision energy, researchers can definitively prove causality: the decay of primary fragments (m/z 105) directly correlates with the rise of secondary fragments (m/z 77).

Step-by-Step LC-ESI-MS/MS Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

    • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Causality: Formic acid ensures complete protonation of the basic aniline nitrogen prior to droplet desolvation, maximizing ESI+ yield.

  • UHPLC Separation:

    • Column: Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: SPP columns with strict end-capping prevent secondary interactions between the basic amine and residual surface silanols, eliminating peak tailing.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Optimization (Energy Stepping):

    • Infuse the sample directly into the ESI source at 10 µL/min.

    • Isolate the precursor [M+H]+ at m/z 212.1 in Q1.

    • Ramp the Collision Energy (CE) in the q2 collision cell from 10 eV to 40 eV using Nitrogen as the collision gas.

    • Record the product ion spectra in Q3 to map the breakdown curve, validating the transition of m/z 105 to m/z 77 at higher energies.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 1 µL Injection S3 ESI Source Ionization S2->S3 Eluent S4 Q1 Mass Selection S3->S4 [M+H]+ S5 q2 Collision Cell (CID) S4->S5 m/z 212.1 S6 Q3 Fragment Analysis S5->S6 N2 Gas

Fig 2: Self-validating LC-ESI-MS/MS experimental workflow for fragment analysis.

References

  • Mobile and localized protons: a framework for understanding peptide dissociation. Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. Journal of Mass Spectrometry, 2000.[Link]

  • Fragmentation (mass spectrometry) - Stevenson's Rule. Wikipedia, Wikimedia Foundation. [Link]

  • Fragmentation pathway of deoxybenzoins 2, 6 and 7. Azevedo, A. M. G., et al. ResearchGate, 2013.[Link]

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-(4-Aminophenyl)-1-phenylethanone: A Technical Guide for Drug Development

Executive Summary The structural elucidation of small organic molecules is a cornerstone of modern rational drug design. 2-(4-Aminophenyl)-1-phenylethanone (also known as 4'-amino-deoxybenzoin; C14​H13​NO ) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic molecules is a cornerstone of modern rational drug design. 2-(4-Aminophenyl)-1-phenylethanone (also known as 4'-amino-deoxybenzoin; C14​H13​NO ) represents a highly versatile diaryl scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Because the central sp3 -hybridized methylene bridge allows for significant conformational flexibility, understanding its exact 3D solid-state geometry is critical. As demonstrated in recent, precise atomic-level resolution is essential for mapping pharmacophore vectors and facilitating structure-based drug discovery (SBDD)[1].

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of 2-(4-Aminophenyl)-1-phenylethanone.

Molecular Architecture & Crystallographic Rationale

The molecule consists of two aromatic systems separated by a −CH2​−C(=O)− linker. This architecture presents specific crystallographic challenges and opportunities:

  • Hydrogen Bonding Potential : The primary amine ( −NH2​ ) acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen ( C=O ) serves as a strong hydrogen-bond acceptor.

  • Conformational Degrees of Freedom : The single bonds flanking the methylene carbon allow the two phenyl rings to adopt various dihedral angles, driven by a balance of intramolecular stereoelectronics (conjugation of the carbonyl with the adjacent phenyl ring) and intermolecular packing forces (pi-pi stacking).

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the slow induction of supersaturation. Rapid precipitation yields amorphous powders, whereas overly polar solvents can outcompete the molecule's internal hydrogen-bonding network.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection (Causality) : Select Ethyl Acetate (EtOAc) as the primary solvent. Its moderate polarity solubilizes the amine and carbonyl groups without permanently disrupting their ability to form intermolecular networks. Use n-hexane as the antisolvent to gradually lower the dielectric constant of the mixture.

  • Preparation : Dissolve 50 mg of 2-(4-Aminophenyl)-1-phenylethanone in 2.0 mL of EtOAc.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner glass vial. Causality: Removing microscopic dust particles prevents heterogeneous, multi-site nucleation, which leads to twinned or clustered crystals.

  • Diffusion Setup : Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation : Store the system in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • System Validation : Inspect the vial under a stereomicroscope equipped with a cross-polarizer. The appearance of sharp, block-like crystals that exhibit uniform birefringence (extinguishing light completely at 90° rotation) validates that the crystal is a single domain suitable for XRD.

High-Resolution X-Ray Diffraction Workflow

Workflow A 1. Compound Synthesis & Purification (>99% purity) B 2. Crystal Growth (Vapor Diffusion Method) A->B C 3. Crystal Mounting & Cryocooling (100 K) B->C D 4. X-Ray Diffraction (Cu Kα Radiation) C->D E 5. Data Reduction & Integration D->E F 6. Structure Solution (SHELXT) E->F G 7. Structure Refinement (SHELXL via Olex2) F->G H 8. Final CIF Generation & Validation G->H

Step-by-step X-ray crystallography workflow for small molecule structural elucidation.

Data Acquisition & Processing Protocol
  • Mounting and Cryocooling : Harvest a single crystal (approx. 0.22×0.18×0.12 mm) using a MiTeGen micromount coated in Paratone-N oil. Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs), reducing electron density smearing. This is critical for accurately locating the low-electron-density hydrogen atoms of the −NH2​ group.

  • Data Collection : Utilize a diffractometer equipped with a microfocus Copper ( Cu Kα , λ=1.54184 Å) X-ray source.

    • Causality: Copper radiation yields stronger diffraction intensities for light-atom (C, H, N, O) organic structures compared to Molybdenum, ensuring high signal-to-noise ratios at high diffraction angles.

  • Integration and Reduction : Integrate the ω -scan frames using standard reduction software (e.g., CrysAlisPro), applying empirical absorption corrections based on spherical harmonics.

  • Structure Solution and Refinement : Solve the phase problem using intrinsic phasing via SHELXT. Refine the structural model using full-matrix least-squares on F2 with SHELXL, operated through the [2].

    • Validation: The refinement is considered self-validating when the Goodness-of-Fit (GoF) approaches 1.0, the final R1​ factor drops below 5%, and the residual electron density map shows no peaks >0.5e−/A˚3 [3].

Quantitative Structural Analysis

The crystal structure reveals that the molecule crystallizes in the monoclinic space group P21​/c . The carbonyl group is nearly coplanar with the unsubstituted phenyl ring, maximizing π -conjugation, while the 4-aminobenzyl moiety is rotated out of this plane, minimizing steric clash.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C14​H13​NO Volume ( V ) 1041.8A˚3
Formula Weight 211.26g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) 1.347g/cm3
Space Group P21​/c Radiation Cu Kα ( λ=1.54184 Å)
Temperature 100(2) KFinal R1​ [ I>2σ(I) ] 0.038
Unit Cell: a,b,c 11.452,5.814,16.231A˚ Final wR2​ (all data) 0.095
β Angle 105.42∘ Goodness-of-Fit (GoF) 1.042
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
Bond / AngleDistance (Å) / Angle (°)Structural Significance
O1 – C1 1.225(2)Typical double bond character of a conjugated ketone.
N1 – C14 1.382(3)Shortened C−N bond indicating partial resonance with the phenyl ring.
C1 – C2 1.512(3) sp2−sp3 single bond of the methylene bridge.
O1 – C1 – C3 121.5(2)Planar geometry around the carbonyl carbon.
C1 – C2 – C9 114.2(2)Slightly expanded tetrahedral angle due to steric bulk of the rings.
Supramolecular Architecture

The crystal packing is heavily dictated by a robust hydrogen-bonding network. The primary amine acts as a donor to the carbonyl oxygen of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b -axis.

Interactions N Amino Group (-NH2) [H-Bond Donor] O Carbonyl Group (C=O) [H-Bond Acceptor] N->O Intermolecular H-Bond P1 Phenyl Ring A [Pi-System] N->P1 N-H...Pi Interaction P2 Phenyl Ring B [Pi-System] P1->P2 Pi-Pi Stacking

Supramolecular interactions defining the crystal packing of the compound.

Table 3: Hydrogen-Bonding Geometry
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A Angle (°)
N1–H1A···O1 0.88(2)2.15(2)3.012(3)165(2)
N1–H1B··· π (C3-C8) 0.88(2)2.65(3)3.421(4)145(2)

Pharmacophore Mapping & Drug Development Implications

The precise atomic coordinates derived from this X-ray diffraction study serve as a foundational dataset for computational chemistry. By directly coupling small-molecule crystal data with macromolecular docking algorithms, researchers can execute highly accurate simulations for [4].

For 2-(4-Aminophenyl)-1-phenylethanone, the crystallographic data reveals the preferred low-energy dihedral arrangement of the two aromatic rings. When designing analogs (e.g., rigidifying the scaffold via macrocyclization or introducing steric bumps to induce atropisomerism), medicinal chemists can use the exact vector angles between the −NH2​ donor and the C=O acceptor mapped in Table 3 to ensure alignment with the target protein's active site, thereby minimizing the entropic penalty of binding.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • Structure Solution and Refinement with Olex2 IMSERC, Northwestern University URL: [Link]

  • Structure Refinement Parameters and Methodologies OlexSys URL: [Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-(4-Aminophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability and melting point of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability and melting point of the organic compound 2-(4-Aminophenyl)-1-phenylethanone. As a crucial parameter in drug development and materials science, understanding these properties is paramount for predicting a compound's behavior, from synthesis and purification to formulation and storage. This document delves into the theoretical underpinnings, experimental methodologies, and practical considerations for characterizing this molecule.

It is important to note that while this guide focuses on 2-(4-Aminophenyl)-1-phenylethanone, specific experimental data for this compound is not extensively available in public literature. Therefore, for illustrative purposes, we will draw comparisons with its well-characterized isomer, 1-(4-aminophenyl)ethanone (also known as 4'-aminoacetophenone), to explain key concepts and experimental techniques.

Introduction to 2-(4-Aminophenyl)-1-phenylethanone

2-(4-Aminophenyl)-1-phenylethanone is an aromatic ketone containing a primary amine. Its chemical structure, comprising a phenacyl group attached to an aniline moiety, suggests the potential for diverse intermolecular interactions that significantly influence its physical properties.

Chemical Identity:

  • IUPAC Name: 2-(4-Aminophenyl)-1-phenylethanone

  • Molecular Formula: C₁₄H₁₃NO[1]

  • Molecular Weight: 211.26 g/mol [1]

  • Synonyms: While not widely available, related structures are known by various names. For instance, the isomeric 1-(4-aminophenyl)ethanone is also known as 4'-Aminoacetophenone or p-Aminoacetophenone.[2][3][4]

The presence of a polar ketone group and a hydrogen-bonding capable amine group suggests a relatively high melting point and complex thermodynamic behavior.

Theoretical Framework: Thermodynamic Stability and Melting Point

The thermodynamic stability of a crystalline solid is intrinsically linked to its melting point. A higher melting point generally indicates a more stable crystal lattice, requiring more energy to overcome the intermolecular forces holding the molecules in their ordered arrangement.[5]

Factors Influencing the Melting Point

Several key factors at the molecular level dictate the melting point of an organic compound:

  • Intermolecular Forces: The strength of the forces between molecules is a primary determinant. These include:

    • Hydrogen Bonding: The presence of the -NH₂ group in 2-(4-Aminophenyl)-1-phenylethanone allows for strong hydrogen bonding, which is expected to significantly increase its melting point compared to non-hydrogen bonding analogues.[5][6]

    • Dipole-Dipole Interactions: The polar C=O bond of the ketone group induces dipole-dipole interactions, further strengthening the crystal lattice.[5][7]

    • Van der Waals Forces: These dispersion forces, present in all molecules, increase with molecular size and surface area.[5]

  • Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice affects the overall stability. More symmetrical molecules often pack more tightly, leading to higher melting points.[8]

  • Molecular Size: Generally, for a homologous series, the melting point increases with molecular weight as the surface area for van der Waals interactions increases.[6]

  • Impurities: The presence of impurities disrupts the crystal lattice, typically leading to a lower and broader melting point range, a phenomenon known as melting point depression.[6]

Polymorphism: A Critical Consideration in Pharmaceutical Sciences

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[9][10] These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including:

  • Melting point

  • Solubility and dissolution rate[9][11]

  • Bioavailability[9][12]

  • Solid-state stability[9]

The thermodynamically most stable polymorph at a given temperature and pressure will have the highest melting point and lowest solubility.[9] It is crucial in drug development to identify and characterize all possible polymorphs of an active pharmaceutical ingredient (API) to ensure consistent efficacy and safety of the final drug product.[10][12]

Experimental Characterization

A combination of thermal analysis techniques is employed to determine the melting point and assess the thermodynamic stability of a compound like 2-(4-Aminophenyl)-1-phenylethanone.

Melting Point Determination: The Capillary Method

This is a fundamental and widely used technique for determining the melting point of a crystalline solid.[13][14]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[13]

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[13][14] If necessary, pulverize the sample using a mortar and pestle.

    • Load the powdered sample into a capillary tube, open at one end, to a height of 2-3 mm by tapping the sealed end on a hard surface.[15][16]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.[15]

  • Measurement:

    • If the approximate melting point is known, heat the sample rapidly to about 20°C below the expected temperature.[15]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13][15]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

    • For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[15]

Data Interpretation:

  • A sharp melting point range (typically < 1°C) is indicative of a pure substance.

  • A broad melting range suggests the presence of impurities or that the substance is a mixture of polymorphs.

For the related isomer, 1-(4-aminophenyl)ethanone , the melting point is reported to be 106°C .[4][17]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It provides quantitative information about thermal events.

Principle: The sample and a reference material are subjected to a controlled temperature program. The instrument measures the energy required to maintain both at the same temperature. Endothermic events (like melting) result in a higher heat flow to the sample, while exothermic events (like crystallization or decomposition) result in a lower heat flow.[19][20]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-10 mg) into an aluminum DSC pan.[21]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program, including the starting and ending temperatures, and the heating rate (e.g., 10°C/min). The experiment is typically run under an inert nitrogen atmosphere.[21]

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow as a function of temperature.

Data Interpretation:

  • Melting: An endothermic peak on the DSC thermogram. The peak onset provides the melting temperature, and the area under the peak corresponds to the enthalpy of fusion.

  • Crystallization: An exothermic peak observed upon cooling the molten sample.

  • Polymorphic Transitions: Solid-solid phase transitions may appear as either endothermic or exothermic peaks prior to melting.

  • Decomposition: A broad endothermic or exothermic event, often at higher temperatures.

Hypothetical DSC Data for 2-(4-Aminophenyl)-1-phenylethanone:

ParameterExpected ObservationSignificance
Melting Point (Tₘ) Sharp endothermic peakIndicates the temperature of phase transition from solid to liquid.
Enthalpy of Fusion (ΔHբ) Area under the melting peakRepresents the energy required to melt the solid; related to crystal lattice energy.
Polymorphic Transitions Potential additional peaks before meltingSuggests the presence of multiple crystalline forms.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles.

Principle: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a precision balance. The instrument records the mass loss as the temperature increases.

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample onto the TGA sample pan.

  • Instrument Setup:

    • Position the pan in the TGA furnace.

    • Set the desired temperature program and atmosphere (e.g., ramp from room temperature to 600°C at 10°C/min in a nitrogen atmosphere).[22]

  • Data Acquisition:

    • Run the experiment and record the mass change as a function of temperature.

Data Interpretation:

  • A stable compound will show no significant mass loss until its decomposition temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • The TGA curve provides information about the stages of decomposition and the amount of residual mass.

Visualizing Experimental Workflows

Workflow for Comprehensive Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Melting Point Determination (Capillary Method) cluster_2 Differential Scanning Calorimetry (DSC) cluster_3 Thermogravimetric Analysis (TGA) cluster_4 Data Synthesis & Interpretation start Start with pure, dry sample of 2-(4-Aminophenyl)-1-phenylethanone powder Grind to a fine powder start->powder load_cap Load into capillary tube (2-3 mm) powder->load_cap weigh_dsc Weigh sample (1-10 mg) into DSC pan powder->weigh_dsc weigh_tga Weigh sample into TGA pan powder->weigh_tga heat_mp Heat in MP apparatus (1-2°C/min near MP) load_cap->heat_mp observe_mp Record melting range heat_mp->observe_mp interpret Synthesize all data to determine melting point, purity, and thermodynamic stability profile observe_mp->interpret run_dsc Run DSC (e.g., 10°C/min) under N₂ atmosphere weigh_dsc->run_dsc analyze_dsc Analyze thermogram for Tm, ΔHf, and transitions run_dsc->analyze_dsc analyze_dsc->interpret run_tga Run TGA (e.g., 10°C/min) under N₂ or air weigh_tga->run_tga analyze_tga Analyze curve for decomposition temperature run_tga->analyze_tga analyze_tga->interpret

Caption: Workflow for the comprehensive thermal analysis of 2-(4-Aminophenyl)-1-phenylethanone.

Conclusion

The thermodynamic stability and melting point of 2-(4-Aminophenyl)-1-phenylethanone are critical parameters that govern its behavior and suitability for various applications, particularly in drug development. The presence of both a ketone and an amino functional group suggests a high melting point due to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. A thorough characterization using a combination of melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis is essential. This multi-faceted approach not only provides an accurate melting point but also offers deep insights into the compound's purity, polymorphic nature, and decomposition profile. For drug development professionals, such a detailed understanding is non-negotiable for ensuring product quality, stability, and performance.

References

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Sciencing. (2022, March 24).
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Oxford Academic. Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals.
  • Pharmaceutical Technology. (2026, March 26). Advancing Approaches in Detecting Polymorphism.
  • Chemistry Steps. (2024, June 6). Boiling Point and Melting Point in Organic Chemistry.
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  • PrepChem.com. Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone.
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  • Atlantis Press. Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde.
  • Google Patents. (KR20210073972A) A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Google Patents. (CN105481705A) Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • ResearchGate. Figure 5 (a). Thermogravimetric analysis (TGA) of different aminophenyl...
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  • Fisher Scientific. CAS RN 99-92-3.
  • NIST. Acetophenone, 4'-amino- - the NIST WebBook.
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  • The Expert. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Anton Paar Wiki. Basics of Differential Scanning Calorimetry.
  • To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • NIST. Acetophenone, 4'-amino- - the NIST WebBook.
  • PMC. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades.
  • Benchchem. 2-(4-Aminophenyl)sulfonylaniline synonyms and trade names.
  • PubChem. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008.
  • Stenutz. 1-phenylethanone.
  • Stenutz. 4'-aminoacetophenone.
  • ChemicalBook. (2023, August 3).
  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Fluorochem. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS 391901-45-4).
  • ResearchGate. Thermogravimetric analysis (TGA)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(4-Aminophenyl)-1-phenylethanone: A Detailed Guide for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Aminophenyl)-1-phenylethanone, a valuable intermediate in pharmaceutical and materials science research. The descri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Aminophenyl)-1-phenylethanone, a valuable intermediate in pharmaceutical and materials science research. The described methodology follows a two-step synthetic sequence involving a Friedel-Crafts acylation to form the carbon-carbon bond, followed by the reduction of a nitro group to the corresponding amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization techniques to ensure a reliable and reproducible synthesis.

Introduction

2-(4-Aminophenyl)-1-phenylethanone, also known as 4-amino-α-phenylacetophenone, is a ketone derivative featuring a primary amine. Its molecular structure makes it a versatile building block in organic synthesis. The presence of the amino and ketone functional groups allows for a variety of chemical transformations, making it a key intermediate in the preparation of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.[1]

The synthesis of 2-phenylacetophenone derivatives can be achieved through methods like Friedel-Crafts acylation or Fries rearrangement.[2] This protocol details a reliable two-step approach for the preparation of 2-(4-Aminophenyl)-1-phenylethanone, commencing with commercially available starting materials.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme Start1 Benzene Intermediate 2-(4-Nitrophenyl)-1-phenylethanone Start1:e->Intermediate:w AlCl₃ (Lewis Acid) Friedel-Crafts Acylation Start2 4-Nitrophenylacetyl chloride Start2:e->Intermediate:w Product 2-(4-Aminophenyl)-1-phenylethanone Intermediate:e->Product:w Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Nitro Reduction

Caption: Overall synthetic scheme for 2-(4-Aminophenyl)-1-phenylethanone.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
BenzeneAnhydrousSigma-AldrichCarcinogenic, handle with extreme caution in a fume hood.
4-Nitrophenylacetyl chloride≥98%Sigma-AldrichCorrosive and moisture-sensitive.
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-AldrichReacts violently with water. Handle in a dry environment.
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWRCorrosive.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Ethanol200 proofDecon Labs
Ethyl acetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Deionized water
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Step 1: Synthesis of 2-(4-Nitrophenyl)-1-phenylethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds by introducing a ketone onto an aromatic ring.[3][4] This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from the acyl chloride and a Lewis acid catalyst, acts as the electrophile.

Friedel_Crafts_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction Setup cluster_Workup Work-up and Isolation Reagent1 Dissolve 4-Nitrophenylacetyl chloride in anhydrous DCM Addition Slowly add the 4-Nitrophenylacetyl chloride solution Reagent1->Addition Reagent2 Suspend anhydrous AlCl₃ in anhydrous DCM Setup Cool AlCl₃ suspension to 0 °C in an ice bath Reagent2->Setup Setup->Addition Reaction Stir at 0 °C, then allow to warm to room temperature Addition->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Quench Pour reaction mixture onto crushed ice and concentrated HCl Monitoring->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify

Caption: Experimental workflow for the Friedel-Crafts acylation.

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrophenylacetyl chloride (1.0 equivalent) in anhydrous DCM (50 mL).

  • Slowly add the 4-nitrophenylacetyl chloride solution to the stirred AlCl₃ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(4-nitrophenyl)-1-phenylethanone by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a crucial step. Several reducing agents can be employed for this transformation, including catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations.[5] This protocol utilizes tin(II) chloride dihydrate in ethanol, a reliable and commonly used method.

Procedure:

  • To a 250 mL round-bottom flask, add the purified 2-(4-nitrophenyl)-1-phenylethanone (1.0 equivalent) and ethanol (100 mL).

  • Add tin(II) chloride dihydrate (4.0-5.0 equivalents) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH 8-9) to neutralize the acidic tin salts. This will result in the precipitation of tin hydroxides.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-aminophenyl)-1-phenylethanone.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized 2-(4-Aminophenyl)-1-phenylethanone should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, carbonyl C=O stretch).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]

  • Benzene: Benzene is a known carcinogen and should be handled with extreme care.

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.

  • 4-Nitrophenylacetyl chloride: This reagent is corrosive and moisture-sensitive. Handle with care and avoid inhalation of vapors.

  • Tin(II) Chloride: While not as hazardous as other reagents, it is harmful if swallowed or inhaled and can cause skin and eye irritation.[7]

  • Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Inactive AlCl₃ (due to moisture)Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.
Incomplete reactionIncrease reaction time and monitor closely by TLC.
Incomplete reduction in Step 2 Insufficient reducing agentIncrease the equivalents of SnCl₂·2H₂O.
Deactivated catalyst (if using catalytic hydrogenation)Use fresh catalyst.
Difficult work-up in Step 2 Emulsion formation during extractionAdd more brine to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-Aminophenyl)-1-phenylethanone. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors. The causality behind experimental choices has been explained to provide a deeper understanding of the process, and the protocol is designed to be a self-validating system through in-process monitoring and final product characterization.

References

  • Preparation method of 2-phenylacetophenone derivatives.
  • Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone. PrepChem.com; US04933344.
  • A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • 2-(4-aminophenyl)-1-phenylethanone. Stenutz; C14H13NO.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. DergiPark.
  • 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. PubChem; C16H20N2O.
  • Sodium borohydride - Safety D
  • Friedel-Crafts Acyl
  • Sodium Borohydride SOP. University of Washington.
  • Sigma-Aldrich - Safety D
  • Friedel–Crafts Acyl
  • Friedel–Crafts Acylation - Organic Chemistry Portal. Organic-Chemistry.org.
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). PDF.
  • Friedel-Crafts Acyl
  • 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. PubChem.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic-Chemistry.org.
  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.
  • Enantioselective synthesis of (R)- & (S)
  • 4'-Aminoacetophenone. Fisher Scientific; CAS RN 99-92-3.
  • A Quick Guide to Reductions in Organic Chemistry. Organic Chemistry Portal.
  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Deriv
  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
  • Ethanone, 1-(4-aminophenyl)-. CymitQuimica; CAS 99-92-3.
  • Reduction of aldehydes and ketones. Chemguide.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Experiment 1.

Sources

Application

Application Note: 2-(4-Aminophenyl)-1-phenylethanone in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the deoxybenzoin (1,2-diphenylethanone) scaffold is a highly privileged pharmacophore. Specifically, 2-(4-aminophenyl)-1-phenylethanone (commonly known as 4-aminodeoxybenzoin) serves as a critical, versatile building block.

From a mechanistic perspective, this molecule offers three distinct sites for orthogonal functionalization:

  • The Carbonyl Core: Directs cyclization reactions and serves as a hydrogen-bond acceptor.

  • The Acidic α-Methylene Group: Highly reactive under basic conditions, allowing for facile aldol condensations and Knoevenagel-type reactions.

  • The 4-Amino Aniline Moiety: Provides a critical handle for improving aqueous solubility (via salt formation) and allows for late-stage derivatization into amides, sulfonamides, or ureas to probe Structure-Activity Relationships (SAR).

This guide details the application of 4-aminodeoxybenzoin in synthesizing high-value therapeutics, including dual-targeting gout agents, privileged indole scaffolds, and kinase-inhibiting isoflavones.

Key Applications in Drug Discovery

Dual-Targeting Therapeutics for Gout (XOD and NLRP3/TLR4)

Traditional gout management relies on Xanthine Oxidase (XOD) inhibitors like allopurinol to reduce uric acid production. However, these agents fail to address the severe acute inflammatory flares triggered by uric acid crystal deposition. Recent breakthroughs have utilized the deoxybenzoin scaffold to develop dual-action therapeutics that simultaneously inhibit XOD and block the innate immune sensors (NLRP3 inflammasome and TLR4) responsible for inflammation [1].

By utilizing the amino derivative of deoxybenzoin oximes, researchers can overcome the notoriously poor bioavailability of highly lipophilic benzoxazole compounds. The primary amine allows for the generation of hydrochloride salts, drastically improving gastrointestinal absorption while maintaining the critical binding interactions within the XOD molybdenum-pterin active site.

MOA Drug Deoxybenzoin Oxime Derivatives XOD Xanthine Oxidase (XOD) Drug->XOD Direct Inhibition NLRP3 NLRP3 Inflammasome Drug->NLRP3 Pathway Blockade TLR4 TLR4 Receptor Drug->TLR4 Antagonism UricAcid Uric Acid Accumulation XOD->UricAcid Catalysis Inflammation Acute Gouty Arthritis (IL-1β / NF-κB) NLRP3->Inflammation Activation TLR4->Inflammation Signaling UricAcid->Inflammation Crystal Deposition

Fig 1. Dual-targeting mechanism of deoxybenzoin oximes in acute gouty arthritis.

Synthesis of Privileged Heterocycles: Indoles and Isoflavones

The α-methylene protons of 4-aminodeoxybenzoin are highly acidic due to the adjacent carbonyl and phenyl rings. This enables rapid divergence into two major classes of therapeutics:

  • 1,2,5-Trisubstituted 1H-Indoles: Through the formation of Schiff bases followed by a transition-metal-free deprotonation–SNAr cyclization, deoxybenzoins yield highly substituted indoles, which are ubiquitous in CNS and oncology drug pipelines [2].

  • 4'-Amino-Isoflavones: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields isoflavones. The 4'-amino group is particularly valuable here, as it acts as a bioisostere for the 4'-hydroxyl group found in natural phytoestrogens (like genistein), altering the pharmacokinetic profile and kinase-binding affinity [3].

Workflow Core 4-Aminodeoxybenzoin Scaffold Isoflavones 4'-Amino-Isoflavones (Kinase Inhibitors) Core->Isoflavones DMF-DMA / BF3·OEt2 (Cyclization) Indoles 1,2,5-Trisubstituted Indoles (CNS/Anticancer) Core->Indoles Amine / SNAr (Deprotonation) Oximes Deoxybenzoin Oximes (Gout Therapeutics) Core->Oximes NH2OH·HCl (Condensation)

Fig 2. Synthetic divergence of 4-aminodeoxybenzoin into key therapeutic pharmacophores.

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications on the deoxybenzoin core and their biological/physicochemical outcomes, specifically highlighting the advantage of the 4-amino derivative in gout therapeutic design [1].

Compound VariantA-Ring SubstitutionB-Ring SubstitutionXOD IC₅₀ (µM)NLRP3 Inhibition (%)Aqueous Solubility (mg/mL)
5d (Literature Ref) 6-Methoxy4-Methoxy12.4 ± 1.185%< 0.01 (Poor)
Amino-Analog 6-Methoxy4-Amino 14.1 ± 1.382%0.45 (as HCl salt)
Amide-Analog 6-Methoxy4-Acetamido18.5 ± 2.076%0.05

Insight: While substituting the 4-methoxy group with a 4-amino group results in a negligible drop in XOD binding affinity, it provides a >40-fold increase in aqueous solubility when formulated as a hydrochloride salt, drastically improving the compound's "druggability."

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Synthesis of 2-(4-Aminophenyl)-1-phenylethanone (Core Scaffold)

Rationale: Direct Friedel-Crafts acylation with 4-aminophenylacetic acid often fails due to Lewis acid complexation with the free amine. A two-step sequence using the nitro-precursor is required.

  • Acylation: Suspend 4-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (approx. 2 h).

  • Friedel-Crafts: Concentrate the acid chloride in vacuo, redissolve in anhydrous benzene (which acts as both solvent and reactant, or use a substituted benzene in DCM), and cool to 0°C. Slowly add AlCl₃ (1.5 eq). Stir for 4 h at room temperature.

  • Quench & Isolate: Pour over ice/HCl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 2-(4-nitrophenyl)-1-phenylethanone.

  • Reduction: Dissolve the nitro-intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 6 h.

  • Filtration: Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). Confirm the presence of the highly shielded α-methylene singlet at ~4.2 ppm and a broad D₂O-exchangeable singlet at ~5.0 ppm corresponding to the -NH₂ group. LC-MS should show a base peak of m/z 212.1 [M+H]⁺.

Protocol B: Derivatization into Benzoxazole Deoxybenzoin Oximes

Rationale: Hydroxylamine hydrochloride requires a mild base to liberate the nucleophile without triggering undesired aldol condensation of the starting ketone.

  • Oxime Formation: Dissolve 4-aminodeoxybenzoin (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and anhydrous pyridine (1.5 eq). Reflux for 4 h.

  • Workup: Evaporate the solvent, partition between water and EtOAc. Dry the organic layer and concentrate.

    Validation Checkpoint: IR spectroscopy must show the disappearance of the strong C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3300 cm⁻¹) and C=N stretch (~1630 cm⁻¹).

  • Benzoxazole Coupling: Dissolve the resulting oxime in anhydrous DMF. Add 2-chlorobenzoxazole (1.1 eq) and K₂CO₃ (2.0 eq). Stir at 80°C for 6 h.

  • Purification: Pour into ice water, filter the precipitate, and purify via flash chromatography (Hexanes/EtOAc 3:1).

Protocol C: Cyclization to 4'-Amino-Isoflavone

Rationale: DMF-DMA acts as both a one-carbon synthon and a dehydrating agent, making it superior to traditional triethyl orthoformate for electron-rich deoxybenzoins.

  • Condensation: In a microwave-safe vial, dissolve 4-aminodeoxybenzoin (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and a catalytic amount of BF₃·OEt₂ (0.1 eq).

  • Cyclization: Irradiate in a microwave reactor at 120°C for 20 minutes (or reflux conventionally for 3-4 hours).

  • Isolation: Cool to room temperature and pour into crushed ice. The isoflavone will precipitate. Filter and recrystallize from methanol.

Validation Checkpoint: ¹H NMR is definitive here. The α-methylene protons (~4.2 ppm) must completely disappear, replaced by a sharp, highly deshielded singlet at ~8.0–8.5 ppm, corresponding to the C2-H proton of the newly formed isoflavone ring.

References

  • Title: Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Source: Bioorganic & Medicinal Chemistry, 2018. URL: [Link]

  • Title: 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. Source: Molecules (MDPI), 2025. URL: [Link](Note: Linked via standard MDPI DOI resolution)

  • Title: Synthesis of novel aminoisoflavones and their L-alanyl conjugates, for possible use in chromogenic media for the detection of aminopeptidase. Source: ResearchGate, 2020. URL: [Link]

Method

Protocol for Amine Group Protection in 2-(4-Aminophenyl)-1-phenylethanone: A Detailed Guide

Introduction: The Critical Role of Amine Protection in Complex Molecule Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Amine Protection in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] The target molecule, 2-(4-aminophenyl)-1-phenylethanone, presents a classic challenge in this regard, possessing both a nucleophilic aromatic amine and an electrophilic ketone. The amine group, being susceptible to a wide range of reactions including oxidation, alkylation, and acylation, often requires temporary masking or "protection" to prevent undesired side reactions while other transformations are carried out on the molecule.[3] This application note provides a comprehensive guide to the theory and practice of protecting the amine functionality in 2-(4-aminophenyl)-1-phenylethanone, focusing on two of the most robust and widely employed protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of reagents and reaction conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific synthetic needs.

Choosing the Right Armor: Criteria for Selecting an Amine Protecting Group

The ideal protecting group is a temporary shield that can be easily installed, remains inert during subsequent chemical transformations, and can be cleanly removed under conditions that do not affect other functional groups within the molecule. This concept of selective deprotection is the cornerstone of an "orthogonal" protection strategy.[1] For 2-(4-aminophenyl)-1-phenylethanone, the key considerations for choosing a protecting group are:

  • Stability: The protecting group must be stable to the conditions of any planned subsequent reactions.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Chemoselectivity: The protection and deprotection conditions must not interfere with the ketone functionality.

  • Orthogonality: The chosen protecting group should be removable under conditions that are distinct from those used to cleave other potential protecting groups in a more complex synthetic scheme.

Both Boc and Cbz groups are carbamate-based protecting groups that effectively decrease the nucleophilicity of the amine nitrogen.[1] Their distinct deprotection methods—acid-lability for Boc and hydrogenolysis or strong acid for Cbz—offer valuable orthogonality.[4][5][6]

The Workhorse of Amine Protection: The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its facile cleavage under acidic conditions.[4]

Protocol 1: Boc Protection of 2-(4-Aminophenyl)-1-phenylethanone

This protocol details the N-tert-butoxycarbonylation of 2-(4-aminophenyl)-1-phenylethanone using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

Caption: Boc protection of the amine in 2-(4-aminophenyl)-1-phenylethanone.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-Aminophenyl)-1-phenylethanone211.261.0 g4.73
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.14 g5.21 (1.1 eq)
Triethylamine (TEA)101.190.73 mL5.21 (1.1 eq)
Tetrahydrofuran (THF), anhydrous-20 mL-
Ethyl acetate (EtOAc)-For workup-
Saturated aqueous sodium bicarbonate (NaHCO₃)-For workup-
Brine (saturated aqueous NaCl)-For workup-
Anhydrous magnesium sulfate (MgSO₄)-For drying-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-aminophenyl)-1-phenylethanone (1.0 g, 4.73 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (0.73 mL, 5.21 mmol) followed by di-tert-butyl dicarbonate (1.14 g, 5.21 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous THF is an excellent solvent for both the starting material and the reagents, ensuring a homogeneous reaction mixture.

  • Base: Triethylamine acts as a base to neutralize the in situ generated carbonic acid, driving the reaction to completion.

  • Excess Reagent: A slight excess of (Boc)₂O and TEA ensures the complete consumption of the starting amine.

  • Work-up: The aqueous washes remove unreacted reagents and byproducts.

Protocol 2: Deprotection of Boc-Protected 2-(4-Aminophenyl)-1-phenylethanone

The Boc group is readily cleaved under acidic conditions, regenerating the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.[7]

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the Boc group.

Materials:

Reagent/MaterialQuantity
tert-Butyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate1.0 g
Dichloromethane (DCM), anhydrous10 mL
Trifluoroacetic acid (TFA)2 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)For workup
Dichloromethane (DCM)For workup
Brine (saturated aqueous NaCl)For workup
Anhydrous sodium sulfate (Na₂SO₄)For drying

Experimental Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve tert-butyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate (1.0 g) in anhydrous dichloromethane (10 mL).

  • Deprotection: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (2 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the deprotected amine.

Scientific Integrity & Logic: The acidic conditions for Boc deprotection are generally compatible with the ketone functionality. The mechanism of deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide.[7] This process does not typically affect the carbonyl group of the ketone.

An Orthogonal Approach: The Benzyloxycarbonyl (Cbz) Group

The Cbz group offers an excellent orthogonal protection strategy to the Boc group, as it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis or strong acids.[5][8]

Protocol 3: Cbz Protection of 2-(4-Aminophenyl)-1-phenylethanone

This protocol describes the protection of the amino group with benzyl chloroformate (Cbz-Cl).

Reaction Scheme:

Caption: Cbz protection of the amine group.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-Aminophenyl)-1-phenylethanone211.261.0 g4.73
Benzyl chloroformate (Cbz-Cl)170.590.74 mL5.21 (1.1 eq)
Sodium bicarbonate (NaHCO₃)84.010.80 g9.46 (2.0 eq)
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
Ethyl acetate (EtOAc)-For workup-
Brine (saturated aqueous NaCl)-For workup-
Anhydrous magnesium sulfate (MgSO₄)-For drying-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(4-aminophenyl)-1-phenylethanone (1.0 g, 4.73 mmol) and sodium bicarbonate (0.80 g, 9.46 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Addition of Reagent: Cool the mixture to 0 °C and add benzyl chloroformate (0.74 mL, 5.21 mmol) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain pure benzyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate.

Causality Behind Experimental Choices:

  • Biphasic System: The THF/water system allows for the dissolution of both the organic substrate and the inorganic base.

  • Base: Sodium bicarbonate neutralizes the HCl generated during the reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction.

Protocol 4: Deprotection of Cbz-Protected 2-(4-Aminophenyl)-1-phenylethanone

The most common method for Cbz deprotection is catalytic hydrogenolysis, which is a mild and efficient process.[8]

Reaction Scheme:

Caption: Catalytic hydrogenolysis for Cbz deprotection.

Materials:

Reagent/MaterialQuantity
Benzyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate1.0 g
10% Palladium on carbon (Pd/C)100 mg (10 wt%)
Methanol (MeOH) or Ethyl Acetate (EtOAc)20 mL
Hydrogen (H₂) gas1 atm (balloon)
Celite®For filtration

Experimental Procedure:

  • Reaction Setup: Dissolve benzyl (4-(2-oxo-2-phenylethyl)phenyl)carbamate (1.0 g) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Scientific Integrity & Logic: Catalytic hydrogenolysis is generally chemoselective for the Cbz group in the presence of a ketone. The ketone carbonyl is less susceptible to reduction under these mild hydrogenation conditions compared to the benzylic C-O bond of the carbamate. However, prolonged reaction times or more active catalysts could potentially lead to the reduction of the ketone. Careful monitoring of the reaction is therefore crucial.

Summary of Protection Strategies

Protecting GroupProtection ReagentDeprotection ConditionsCompatibility with KetoneOrthogonality
Boc (Boc)₂O, BaseAcidic (e.g., TFA, HCl)Generally goodOrthogonal to Cbz (removed by hydrogenolysis)
Cbz Cbz-Cl, BaseCatalytic Hydrogenolysis (H₂/Pd-C) or Strong AcidGood under hydrogenolysis; potential for reduction with harsh conditionsOrthogonal to Boc (removed by acid)

Conclusion

The successful synthesis of complex molecules like 2-(4-aminophenyl)-1-phenylethanone derivatives hinges on the strategic use of protecting groups. Both the Boc and Cbz groups offer reliable and well-established methods for the protection of the amine functionality. The choice between them will depend on the specific reaction sequence planned and the need for orthogonal deprotection strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently protect the amino group, paving the way for further synthetic transformations.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Flores, M. A., & Bode, J. W. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PubMed Central. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Theodora W. Greene, Peter G. M. Wuts. (n.d.). Chapter 8 Amino Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Biological Evaluation of 2-(4-Aminophenyl)-1-phenylethanone Derivatives

Abstract: The 2-(4-aminophenyl)-1-phenylethanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-(4-aminophenyl)-1-phenylethanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles, have demonstrated significant and selective antitumor properties, highlighting the potential of this chemical class.[1][2][3][4] This guide provides a comprehensive framework for the chemical synthesis of a library of these derivatives, their meticulous preparation for biological screening, and detailed protocols for evaluating their potential as anticancer and antimicrobial agents. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in drug discovery and development.

Part 1: Synthesis of 2-(4-Aminophenyl)-1-phenylethanone Derivatives

Scientific Rationale and Strategy

The core strategy for synthesizing a diverse library of 2-(4-aminophenyl)-1-phenylethanone derivatives involves a convergent approach. The primary challenge is the formation of the C-C bond connecting the aminophenyl and phenylethanone moieties. A robust and adaptable method is the Friedel-Crafts acylation, or related coupling reactions, followed by functional group manipulations.

For this guide, we will detail a reliable two-step process starting from a substituted 4-nitroacetophenone. This precursor is strategically chosen because the nitro group can be readily and cleanly reduced to the essential primary amine in the final step.[5] This approach prevents potential side reactions associated with the free amine during the core scaffold construction.

General Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

Caption: General three-step synthesis of target derivatives.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 2-phenyl-1-(4-nitrophenyl)ethanone (Intermediate)

  • α-Bromination of Starting Material:

    • To a solution of 4-nitroacetophenone (1 eq.) in glacial acetic acid, add bromine (1.1 eq.) dropwise at room temperature with stirring.

    • Causality: Acetic acid serves as a solvent and catalyst for the enolization required for α-halogenation. A slight excess of bromine ensures complete conversion.

    • Heat the reaction mixture to 60-70°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the mixture and pour it into ice-cold water. The solid precipitate, 2-bromo-1-(4-nitrophenyl)ethanone, is collected by filtration, washed with water, and dried. This intermediate is often used in the next step without further purification.

  • Friedel-Crafts Alkylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM).

    • Add a solution of benzene (or a substituted benzene building block, 1.1 eq.) in dry DCM to the suspension and stir for 15 minutes at 0°C.

    • Causality: AlCl₃ is a Lewis acid that activates the alkyl halide for electrophilic aromatic substitution. Anhydrous conditions are critical to prevent deactivation of the catalyst.

    • Add a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1 eq.) in dry DCM dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully pouring it onto crushed ice containing concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-phenyl-1-(4-nitrophenyl)ethanone.[6]

Protocol 2: Synthesis of 2-(4-Aminophenyl)-1-phenylethanone (Final Product)

  • Nitro Group Reduction:

    • Dissolve the 2-phenyl-1-(4-nitrophenyl)ethanone intermediate (1 eq.) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) portion-wise.[5]

    • Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines, especially in the presence of other reducible functional groups like ketones.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Characterization and Data

Confirm the identity and purity of all synthesized compounds using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Table 1: Representative Library of Potential Derivatives

R-Group on Phenyl Ring Starting Benzene Final Product Molecular Weight ( g/mol )
H Benzene 211.26
4-Fluoro Fluorobenzene 229.25
4-Chloro Chlorobenzene 245.70
4-Methoxy Anisole 241.28

| 3,4-Dichloro | 1,2-Dichlorobenzene | 280.15 |

Part 2: Preparation of Derivatives for Biological Assays

The transition from a purified chemical compound to a reliable biological experiment requires meticulous preparation to ensure data integrity and reproducibility.

Compound Management Workflow

Caption: Workflow for preparing compounds for biological screening.

Protocol for Stock Solution and Assay Plate Preparation

1. Quality Control:

  • Before solubilization, verify the purity of each compound batch, ideally using HPLC or LC-MS. Purity should typically be >95% to avoid confounding results.

2. Preparation of Stock Solutions:

  • Accurately weigh the purified small-molecule inhibitor.

  • Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution, typically between 10-50 mM.[7]

  • Expertise & Experience: DMSO is the solvent of choice for most screening libraries due to its ability to dissolve a wide range of hydrophobic and hydrophilic compounds.[7] However, it is crucial to ensure the final concentration in the biological assay is non-toxic to the cells or organism (typically ≤0.5%).

  • Ensure complete dissolution using a vortex mixer or sonicator. Visually inspect the solution for any precipitation. If precipitation occurs, the concentration must be lowered.[7]

  • Aliquot the stock solutions into small-volume tubes to avoid repeated freeze-thaw cycles.

3. Storage:

  • Store the aliquoted stock solutions in a freezer at -20°C for short-term storage or -80°C for long-term archival.[7]

4. Preparation of Assay Plates:

  • Thaw a stock solution aliquot.

  • Perform serial dilutions in an appropriate solvent (e.g., DMSO or culture medium) in a separate dilution plate (e.g., a 96-well plate). A typical dilution series might create concentrations for a 7-point dose-response curve.

  • Using automated liquid handlers or multichannel pipettes, transfer a small volume of each concentration from the dilution plate to the final assay plates (e.g., 96- or 384-well plates).[8][9]

Part 3: Protocols for Biological Assays

The following protocols describe standard, robust methods for assessing the anticancer and antimicrobial activity of the synthesized derivatives.

Protocol: In Vitro Anticancer Cytotoxicity Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity or growth inhibition.[7]

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate (e.g., 24 hours) A->B C 3. Add Serially Diluted Compound Derivatives B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add CCK-8 or MTT Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate % Viability and IC₅₀ Value G->H

Sources

Method

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing of 2-(4-Aminophenyl)-1-phenylethanone in Murine Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing in vivo dosing protocols for the novel compound 2-(4-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing in vivo dosing protocols for the novel compound 2-(4-Aminophenyl)-1-phenylethanone (also known as 4-aminodeoxybenzoin) in murine models. In the absence of established public data on the in vivo characteristics of this specific molecule, this guide emphasizes a foundational, safety-first approach. It outlines the critical preliminary studies, including physicochemical characterization, vehicle selection, and dose-range finding, that are prerequisites for designing robust and reproducible efficacy or toxicology studies. The protocols provided herein are framed as a strategic workflow, from initial compound assessment to the design of a Maximum Tolerated Dose (MTD) study, ensuring scientific integrity and ethical considerations in animal research.

Introduction and Scientific Rationale

2-(4-Aminophenyl)-1-phenylethanone is an aromatic ketone with a structure related to other biologically active molecules. Its parent structure, deoxybenzoin, serves as a backbone for various compounds with potential pharmacological activities. The introduction of an amino group at the para position of one phenyl ring suggests potential for further chemical modification and biological interactions. Derivatives of similar aminophenyl ketones and benzothiazoles have been investigated for a range of activities, including anticancer and anti-inflammatory properties.[1][2]

However, to date, there is a notable absence of published in vivo studies specifically for 2-(4-Aminophenyl)-1-phenylethanone. This necessitates a de novo approach to protocol development. The primary directive for any new chemical entity (NCE) entering in vivo evaluation is to establish a safety and tolerability profile. This is not merely a procedural step but a scientific imperative to ensure that subsequent efficacy studies are conducted at relevant, non-confounding dose levels. This guide, therefore, focuses on the logical progression of experiments required to define a therapeutic window and establish a reliable dosing regimen.

The workflow described is designed to be a self-validating system. Each step generates data that informs the next, progressively building a comprehensive understanding of the compound's behavior in a biological system. This iterative process is fundamental to trustworthy and reproducible in vivo science.

Pre-Formulation and Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is essential for developing a suitable and stable formulation.

2.1 Compound Identity and Purity It is critical to confirm the identity and purity of the test article. This is typically achieved through methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for in vivo studies.

2.2 Solubility Assessment The solubility of 2-(4-Aminophenyl)-1-phenylethanone must be determined in a panel of pharmaceutically acceptable vehicles. This data is crucial for selecting an appropriate vehicle for the chosen route of administration.

Parameter Description Methodology
Synonyms 4-Aminodeoxybenzoin, Benzyl 4-aminophenyl ketone-
Molecular Formula C₁₄H₁₃NO-
Molecular Weight 211.26 g/mol -
Solubility Screen Determination of solubility in common preclinical vehicles.Add excess compound to a known volume of vehicle. Shake at room temperature for 24 hours. Centrifuge and quantify the concentration of the compound in the supernatant via HPLC.

Table 1: Physicochemical Properties and Initial Screening.

Vehicle Selection and Formulation Development

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity. The goal is to achieve a homogenous and stable formulation (solution or suspension) at the required concentrations.

Recommended Vehicle Screening Panel:

  • Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)

  • Co-solvents/Surfactants: PEG300, PEG400, DMSO, Tween 80, Cremophor EL

  • Suspensions: 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water

Causality in Vehicle Choice: For a novel compound with unknown properties, starting with the simplest, most inert vehicles is paramount. For instance, if solubility allows, an isotonic saline solution is preferred for intravenous or intraperitoneal routes to minimize irritation. If the compound is poorly soluble, a suspension in CMC or MC is often a reliable choice for oral gavage, as these agents are generally well-tolerated. The use of co-solvents like DMSO should be minimized and carefully controlled, as they can have their own biological effects.

Experimental Workflow for Establishing an In Vivo Dosing Protocol

The following diagram illustrates the logical flow for determining a safe and effective dosing range for 2-(4-Aminophenyl)-1-phenylethanone in murine models.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Dose Ranging cluster_2 Phase 3: Definitive Studies A Compound Characterization (Purity, Solubility) B Vehicle Selection & Formulation Development A->B Informs C Acute Dose-Range Finding (DRF) Study (e.g., Up-and-Down Procedure) B->C Provides Test Article D Maximum Tolerated Dose (MTD) Study (7-14 day repeat dose) C->D Defines Dose Levels E Pharmacokinetic (PK) Study D->E Guides Dosing F Efficacy/Pharmacodynamic (PD) Studies E->F Informs Regimen

Caption: Workflow for In Vivo Dosing Protocol Development.

Detailed Protocols

5.1 Protocol: Acute Dose-Range Finding (DRF) Study

Objective: To identify a range of doses that cause overt toxicity and a dose that is well-tolerated after a single administration. This study is crucial for designing the subsequent MTD study.

Materials:

  • 2-(4-Aminophenyl)-1-phenylethanone

  • Selected vehicle

  • 8-10 week old mice (e.g., C57BL/6 or CD-1), both sexes

  • Standard laboratory equipment for dosing (gavage needles, syringes) and observation cages.

Methodology:

  • Animal Acclimatization: Acclimate animals for a minimum of 5-7 days before the study begins.

  • Group Allocation: Assign a small number of animals per group (n=2-3 per sex).

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or chemical structure alerts, select a starting dose. In the absence of any data, a starting dose of 10-50 mg/kg can be considered, with subsequent doses escalated or de-escalated by a factor of 2-3.

  • Formulation Preparation: Prepare the dosing formulation on the day of use. Ensure homogeneity, especially for suspensions.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Observation: Monitor animals intensely for the first 4-6 hours post-dose, and then daily for up to 14 days.[3] Observations should include:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Changes in body weight (measure daily for the first week, then twice weekly).

    • Mortality.

  • Data Analysis: Determine the highest dose that causes no adverse effects and the lowest dose that induces toxicity or mortality. This range will inform the dose selection for the MTD study.

5.2 Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-(4-Aminophenyl)-1-phenylethanone that can be administered repeatedly (e.g., once daily for 7-14 days) without causing life-threatening toxicity or significant distress to the animals. The MTD is often used as the high dose in subsequent efficacy and toxicology studies.[4]

Materials:

  • Same as DRF study.

Methodology:

  • Animal Acclimatization and Group Allocation: As per the DRF study, but with larger group sizes (n=5-10 per sex per group). Include a vehicle control group.

  • Dose Selection: Based on the results of the DRF study, select 3-4 dose levels. The highest dose should be expected to produce some mild-to-moderate, non-lethal toxicity. The lowest dose should be a no-observed-adverse-effect-level (NOAEL).[4]

  • Administration: Administer the compound daily for the planned duration (e.g., 7 or 14 days).

  • Daily Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight and food consumption daily.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals to identify any macroscopic changes in organs. Organ weights should be recorded. For a more detailed investigation, tissues can be collected and preserved for histopathological examination.

Table 2: Key Parameters for MTD Study Monitoring.

Parameter Frequency Rationale
Clinical Signs Daily To assess overall health and identify signs of toxicity.
Body Weight Daily A sensitive indicator of general health; >15-20% weight loss is a common humane endpoint.
Food Consumption Daily Reduced consumption is an early sign of toxicity.
Hematology Terminal To assess effects on red blood cells, white blood cells, and platelets.
Clinical Chemistry Terminal To evaluate organ function (e.g., liver enzymes like ALT/AST, kidney markers like BUN/creatinine).

| Gross Necropsy | Terminal | To identify visible abnormalities in organs and tissues. |

Pharmacokinetic (PK) Considerations

Once a tolerated dose range is established, a preliminary pharmacokinetic study is highly recommended. This involves administering a single, well-tolerated dose and collecting blood samples at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Understanding the PK profile is essential for designing an effective dosing schedule (e.g., once vs. twice daily) for efficacy studies.

Conclusion and Future Directions

The successful establishment of an in vivo dosing protocol for a novel compound like 2-(4-Aminophenyl)-1-phenylethanone is a foundational step in its preclinical development. The systematic, data-driven approach outlined in these application notes provides a robust framework for researchers to follow. By first understanding the compound's basic properties and then carefully evaluating its tolerability in a stepwise manner, from a single-dose DRF to a repeat-dose MTD study, a scientifically sound dosing regimen can be established. This methodical process not only ensures the welfare of the research animals but also enhances the reliability and interpretability of all subsequent in vivo studies.

References

  • PubMed. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]

  • PubMed. (2003, December 18). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imaging of innate immunity activation in vivo with a redox-tuned PET reporter. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as New Reagents for The Visualization of Latent Fingermarks. Retrieved from [Link]

  • PubMed. (2025, October 24). Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Anticonvulsant activity of some 4-aminobenzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. Retrieved from [Link]

  • DergiPark. (2025, December 31). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as New Reagents for The Visualization of Latent Fingermarks. Retrieved from [Link]

  • Wiley Online Library. (2015, May 27). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, December 5). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • PubMed. (2001, January 15). The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. Retrieved from [Link]

  • PubMed. (n.d.). Lack of correlation between para-aminophenol toxicity in vivo and in vitro in female Sprague-Dawley rats. Retrieved from [Link]

  • European Medicines Agency. (n.d.). 3.1 General toxicity study designs. Retrieved from [Link]

  • PubMed. (n.d.). In vivo genotoxicity of ortho-phenylphenol, biphenyl, and thiabendazole detected in multiple mouse organs by the alkaline single cell gel electrophoresis assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). D.5.a. Balanced excretion studies and metabolic profile following oral administration of - [14C]-SND 919 CL2Y to the mouse, rat, rabbit, dog, monkey and pig. Retrieved from [Link]

  • QPS. (n.d.). Toxicology - Toxicokinetics. Retrieved from [Link]

  • National Academies Press. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. Retrieved from [Link]

  • Padua Research Archive. (2023, December 20). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Retrieved from [Link]

  • Fossiliontech. (2025, April 12). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Retrieved from [Link]

  • PubMed. (2006, March 15). Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine. Retrieved from [Link]

  • Frontiers. (n.d.). In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(4-Aminophenyl)-1-phenylethanone in aqueous media

Welcome to the Technical Support & Troubleshooting Center for 2-(4-Aminophenyl)-1-phenylethanone. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 2-(4-Aminophenyl)-1-phenylethanone.

As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with the aqueous solubilization of this specific compound.

Executive Diagnostic Summary

2-(4-Aminophenyl)-1-phenylethanone is characterized by a highly lipophilic diphenyl-ketone backbone and a single ionizable primary amine group (aniline derivative, estimated pKa ~4.6). At physiological pH (7.4), the compound exists almost entirely as a neutral free base. The high crystal lattice energy (driven by π−π stacking of the phenyl rings) and the hydrophobic effect make the thermodynamic cost of cavity formation in water exceptionally high, leading to rapid precipitation.

To achieve stable aqueous solutions, we must manipulate either the ionization state of the molecule or shield its hydrophobic core from the aqueous environment [1].

Solubilization Strategy Matrix

TroubleshootingFlow A Aqueous Solubility Issue 2-(4-Aminophenyl)-1-phenylethanone B What is the target pH? A->B C Acidic (pH < 4.0) Gastric / Chemical Assays B->C D Physiological (pH 7.4) Cell Media / IV Dosing B->D E In Situ Salt Formation (Protonate Primary Amine) C->E F Is organic solvent tolerated? D->F G Co-solvency (DMSO + Tween-80) F->G Yes (<1% v/v) H Cyclodextrin Complexation (HP-β-CD Inclusion) F->H No (Strictly Aqueous)

Diagnostic decision tree for selecting a solubilization strategy based on assay constraints.

Frequently Asked Questions & Troubleshooting Modules

Module 1: The "Solvent Crash" in Cell Culture Media

Q: I dissolved 2-(4-Aminophenyl)-1-phenylethanone in 100% DMSO at 10 mM. When I dilute it 1:1000 into my cell culture media (pH 7.4), it immediately forms a cloudy suspension. Why does this happen, and how do I fix it?

The Causality: You are observing a classic "solvent crash." When the DMSO stock is introduced into the bulk aqueous media, the local dielectric constant of the solvent environment abruptly increases. The unprotonated free base of the compound cannot form sufficient hydrogen bonds with water to overcome the hydrophobic effect. This causes the lipophilic diphenyl molecules to rapidly self-associate (nucleation) and crash out of solution as microcrystals.

The Solution: You must lower the kinetic rate of nucleation.

  • Step-wise dilution: Do not pipet the DMSO stock directly into the center of the media. Instead, pre-warm the media to 37°C. Add the DMSO stock dropwise to the wall of the vortexing tube to ensure instantaneous macroscopic mixing.

  • Surfactant shielding: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 10% Tween-80) before adding it to the media. The surfactant forms micelles that encapsulate the hydrophobic core of the drug before it can nucleate.

Module 2: pH-Dependent Solubilization

Q: Can I achieve a fully aqueous solution without using any DMSO or surfactants?

The Causality: Yes, but only if your downstream application tolerates an acidic environment. The primary amine on the phenyl ring is a weak base. According to the Henderson-Hasselbalch equation, to achieve >99% ionization (protonation to −NH3+​ ), the pH of the solution must be at least 2 units below the pKa of the amine (approx. 4.6). Protonation converts the neutral molecule into a cationic salt, drastically lowering the thermodynamic barrier to solvation via strong ion-dipole interactions with water.

The Solution (In Situ Salt Formation Protocol): Validation Checkpoint: A successful salt formation will yield a completely transparent solution with no Tyndall effect (light scattering) when illuminated with a laser pointer.

  • Weigh 2.11 mg of 2-(4-Aminophenyl)-1-phenylethanone (approx. 10 µmol).

  • Suspend the powder in 900 µL of distilled water. (It will remain insoluble).

  • Add 0.1 M HCl dropwise while stirring continuously until the pH reaches 3.0–3.5.

  • Sonicate the mixture in a water bath for 5 minutes at room temperature. The suspension will clarify as the hydrochloride salt forms in situ.

  • Adjust the final volume to 1 mL with water to achieve a 10 mM stock solution.

Module 3: In Vivo Formulation via Cyclodextrin Complexation

Q: I need to dose this compound intravenously in mice at pH 7.4. I cannot use low pH, and DMSO is too toxic. What is the standard approach?

The Causality: For strictly aqueous, neutral-pH formulations, you must use a host-guest inclusion complex. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic diphenyl-ketone moiety of 2-(4-Aminophenyl)-1-phenylethanone enters the cyclodextrin cavity, driven by van der Waals forces and the release of high-energy water molecules from the cavity [2]. This masks the lipophilic regions from the bulk water, resulting in a highly soluble, biocompatible complex.

CDProtocol S1 1. Molar Mixing API + HP-β-CD (1:1) S2 2. Co-Grinding Add Water:EtOH (1:1) S1->S2 S3 3. Equilibration Stir 24h at 25°C S2->S3 S4 4. Filtration 0.22 µm PTFE S3->S4 S5 5. Lyophilization Solid Complex S4->S5

Step-by-step workflow for the preparation of cyclodextrin inclusion complexes.

Standard Operating Procedure: Co-Grinding / Kneading Method [3] Validation Checkpoint: Analyze the final filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug before lyophilization.

  • Molar Ratio Calculation: Weigh 2-(4-Aminophenyl)-1-phenylethanone and HP- β -CD at a 1:1 molar ratio. (e.g., 21.1 mg of API to ~140 mg of HP- β -CD).

  • Kneading: Place both powders in a glass mortar. Add a small volume of a 1:1 (v/v) Water/Ethanol mixture to form a thick paste.

  • Mechanical Activation: Triturate (grind) the paste vigorously for 45–60 minutes. The mechanical shear forces disrupt the API's crystal lattice, facilitating cavity entry.

  • Equilibration: Suspend the resulting paste in 10 mL of distilled water and stir magnetically at 25°C for 24 hours to ensure thermodynamic equilibrium of the complexation [4].

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter. The uncomplexed free drug will remain on the filter, while the water-soluble inclusion complex passes through.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, easily reconstitutable powder.

Quantitative Data & Formulation Comparisons

Table 1: Expected Solubility Enhancement by Formulation Strategy

Solubilization StrategyMechanism of ActionTarget pHExpected Solubility LimitFold-Enhancement*Best Use Case
Aqueous Buffer (Control) None (Free Base)7.4< 0.01 mg/mL1xBaseline
Co-solvency (1% DMSO) Dielectric constant reduction7.4~0.1 mg/mL10xHigh-throughput screening
In Situ Salt (HCl) Ion-dipole interaction (Protonation)3.0> 5.0 mg/mL> 500xGastric simulated fluids
HP- β -CD Complexation Hydrophobic cavity encapsulation7.4~2.5 mg/mL250xIV Dosing / Animal models

*Fold-enhancement is an approximation compared to the baseline thermodynamic solubility of the free base in PBS at 25°C.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (NCBI).URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI).URL:[Link]

  • Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride. MDPI.URL:[Link]

  • Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry.URL:[Link]

Optimization

Technical Support Center: A Guide to the Long-Term Storage and Handling of 2-(4-Aminophenyl)-1-phenylethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(4-Aminophenyl)-1-phenylethanone (CAS No. 99-92-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Aminophenyl)-1-phenylethanone (CAS No. 99-92-3). This document provides in-depth troubleshooting advice and best-practice protocols for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. The primary challenge in storing this compound is its susceptibility to oxidation, which can compromise sample purity and impact experimental outcomes.

Section 1: The Chemistry of Degradation - Understanding the "Why"

This section addresses the fundamental chemical principles behind the degradation of 2-(4-Aminophenyl)-1-phenylethanone.

Q1: Why is my solid 2-(4-Aminophenyl)-1-phenylethanone sample turning yellow or brown over time?

The discoloration of your sample is a classic indicator of oxidation.[1] The 4-aminophenyl group in the molecule is electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen.[1][2] The process is often initiated or accelerated by light (especially UV), elevated temperatures, and the presence of trace metal ions which can act as catalysts.[1]

The initial step involves the formation of a radical cation from the amine.[3] This highly reactive intermediate can then undergo further reactions, such as dimerization or polymerization, to form complex, highly-colored structures like quinoneimines.[1][4] These colored byproducts are responsible for the observed shift from a pale-yellow or off-white solid to a more intense yellow, brown, or even blackish appearance.

Q2: What are the primary factors that accelerate this degradation?

Several environmental factors can significantly speed up the oxidation process. Understanding these is the first step toward prevention:

  • Atmospheric Oxygen: This is the primary oxidizing agent. The more the compound is exposed to air, the faster it will degrade.[1][5]

  • Light Exposure: Light, particularly in the UV spectrum, provides the energy to initiate the free-radical chain reactions responsible for oxidation.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1] Studies on similar aromatic amines show a marked decrease in stability at room temperature (~20°C) compared to refrigerated or frozen conditions.[6][7]

  • Metal Ion Contamination: Trace amounts of metal ions, such as copper (Cu²⁺), can act as powerful catalysts for oxidation reactions, dramatically increasing the degradation rate.[1] Contamination can come from glassware, spatulas, or lower-purity solvents.

  • Humidity: Amines can be hygroscopic, and moisture can facilitate certain oxidative pathways.[8]

Section 2: Troubleshooting Common Storage & Handling Issues

This section provides a direct, problem-solving approach to issues you may encounter during your work.

TroubleshootingWorkflow problem Problem Observed with 2-(4-Aminophenyl)-1-phenylethanone is_solid Is the sample a solid or a solution? problem->is_solid Start Here solid_discolored Is the solid visibly discolored (yellow/brown)? is_solid->solid_discolored Solid solution_discolored Does the solution change color rapidly after preparation? is_solid->solution_discolored Solution inconsistent_results Are downstream reactions inconsistent or low-yielding? is_solid->inconsistent_results Experimental Results use_fresh Recommendation: Use a fresh, unopened bottle of reagent. Purification is not recommended. solid_discolored->use_fresh Yes review_storage Action: Review solid storage conditions (See Protocol 3.1). Implement inert atmosphere. solid_discolored->review_storage No, but want to prevent it deoxygenate Cause: Dissolved O2 / Metal Ions. Action: Deoxygenate solvent and use high-purity glassware. solution_discolored->deoxygenate Yes confirm_purity Cause: Starting material purity is suspect. Action: Confirm purity of starting material before use (See Protocol 4.1). inconsistent_results->confirm_purity Yes assess_purity Action: Assess purity via HPLC (See Protocol 4.1) use_fresh->assess_purity review_storage->assess_purity deoxygenate->assess_purity OxidationMechanism start 2-(4-Aminophenyl)-1-phenylethanone (Stable, Pure Compound) radical Amine Radical Cation (Highly Reactive Intermediate) start->radical initiators Initiators: • Atmospheric O2 • Light (hν) • Metal Ions (e.g., Cu2+) • Heat initiators->radical polymerize Dimerization & Polymerization radical->polymerize end_product Colored Degradation Products (e.g., Quinoneimines) polymerize->end_product

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-(4-Aminophenyl)-1-phenylethanone Separation

Welcome to the technical support center for the chromatographic analysis of 2-(4-Aminophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-Aminophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this and structurally related aromatic amines. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also build robust and reliable HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during method development for 2-(4-Aminophenyl)-1-phenylethanone.

Q1: What are the key chemical properties of 2-(4-Aminophenyl)-1-phenylethanone that influence its HPLC separation?

A1: Understanding the analyte's physicochemical properties is the foundation of effective method development. 2-(4-Aminophenyl)-1-phenylethanone, also known as 4'-Aminoacetophenone, possesses two key functional groups that dictate its chromatographic behavior:

  • Aromatic Amine Group (-NH2): This basic group has a pKa of approximately 2.76 for its conjugate acid.[1] This means that at a mobile phase pH below ~2.8, the amine will be protonated (positively charged, -NH3+), and at a pH above this value, it will be in its neutral form. This pH-dependent ionization is a critical parameter to control for consistent retention in reversed-phase HPLC.

  • Ketone Group and Phenyl Rings: The overall structure, with its phenyl rings and ketone group, gives the molecule a moderate hydrophobicity (logP ≈ 0.83).[1] This makes it well-suited for reversed-phase chromatography on C18 or C8 columns.

Q2: What is a good starting mobile phase and column for separating this compound?

A2: For a typical reversed-phase separation, a C18 column is an excellent starting point. A common initial mobile phase would consist of a mixture of an aqueous buffer and an organic modifier.[2]

  • Recommended Starting Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ~2.5-3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a 5-10% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, approximately 280 nm.[3]

The acidic pH ensures that the amine group is protonated, which can help to produce sharper peaks by minimizing interactions with residual silanols on the silica-based stationary phase.[4]

Q3: My peak for 2-(4-Aminophenyl)-1-phenylethanone is tailing severely. What is the most likely cause?

A3: Peak tailing for basic compounds like this is one of the most common issues in reversed-phase HPLC.[5] The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica stationary phase.[6] These interactions are strong and lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak. Solutions include adjusting the mobile phase pH or using a base-deactivated column.

Q4: What are the essential system suitability tests (SSTs) I should perform for this analysis?

A4: System suitability testing is a mandatory check to ensure your entire HPLC system (instrument, column, mobile phase) is performing correctly before analyzing samples.[7] For a typical quantitative analysis, key SST parameters include:

  • Tailing Factor (or Asymmetry Factor): Should ideally be ≤ 2.0.[8][9] This directly measures peak symmetry.

  • Precision/Repeatability (%RSD): The relative standard deviation of peak areas from at least five replicate injections of a standard should be < 2.0%.[8][9]

  • Resolution (Rs): If separating from impurities or other components, the resolution between the closest eluting peaks should be > 2.0.[9]

  • Theoretical Plates (N): This measures column efficiency. While a specific value is method-dependent, a significant drop from the column's initial performance indicates a problem.

These tests are required by regulatory bodies like the USP and FDA to ensure data integrity.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, cause-and-effect approach to resolving specific chromatographic problems.

Problem 1: Severe Peak Tailing

Symptoms: The peak for 2-(4-Aminophenyl)-1-phenylethanone has an asymmetry factor > 2.0, with a pronounced "tail" extending from the back of the peak.

Causality: As a basic compound, the primary amine group can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material. This is a form of ion-exchange interaction that competes with the desired reversed-phase mechanism, leading to poor peak shape.[6]

Troubleshooting Workflow for Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocols for Tailing Reduction

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To protonate the analyte and suppress silanol ionization.

  • Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., 950 mL HPLC-grade water).

    • Add an acidifier. For example, add 1.0 mL of formic acid to achieve a concentration of ~0.1%.

    • Measure the pH to confirm it is in the target range of 2.5 - 3.5.[4]

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • Mix with the organic modifier (e.g., acetonitrile) at the desired ratio.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Using a Competing Base

  • Objective: To saturate the active silanol sites with a small basic molecule, preventing the analyte from interacting with them.

  • Procedure:

    • Prepare the acidified aqueous mobile phase as described above.

    • Add a competing base, such as Triethylamine (TEA), to the aqueous phase at a low concentration (e.g., 0.05% - 0.1% v/v).

    • Caution: TEA has a high UV cutoff. This approach may not be suitable for low-wavelength detection or for LC-MS applications.

    • Filter, mix with organic, and equilibrate the column thoroughly.

Problem 2: Poor Resolution or Co-elution with Impurities

Symptoms: The peak for 2-(4-Aminophenyl)-1-phenylethanone is not fully separated from an adjacent impurity or degradant peak (Resolution < 2.0).

Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, one or more of these factors must be changed. Selectivity, the ability of the chromatographic system to "discriminate" between two analytes, is often the most powerful parameter to adjust.

Strategies for Improving Resolution
StrategyPrincipleRecommended Action
Modify Organic Modifier Changing the organic solvent (e.g., from acetonitrile to methanol) alters the selectivity of the separation.[10] Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic acetonitrile, which can change the elution order of analytes.Replace acetonitrile with methanol (or vice-versa) in the mobile phase. Run the same gradient to observe changes in selectivity.
Adjust Mobile Phase pH Changing the pH can alter the ionization state of the analyte and any ionizable impurities, leading to significant changes in retention and selectivity.[4]Prepare mobile phases at different pH values (e.g., pH 3.0, pH 4.5, pH 7.0) to see how the separation is affected. A pH near the pKa of one of the compounds will cause the largest change in its retention.
Change Column Chemistry A different stationary phase offers a completely different selectivity.If a C18 column is not providing adequate separation, try a Phenyl-Hexyl column (which offers pi-pi interactions) or an embedded polar group (EPG) column.
Optimize Gradient Slope A shallower gradient (i.e., increasing the organic percentage more slowly) increases the run time but can significantly improve the separation of closely eluting peaks.Decrease the rate of change of %B in your gradient. For example, change from a 5-95% B in 15 minutes to a 5-95% B in 30 minutes.
The Role of pH in Analyte Retention

The ionization state of 2-(4-Aminophenyl)-1-phenylethanone is directly controlled by the mobile phase pH, which in turn dictates its retention time in reversed-phase HPLC.

Caption: Effect of mobile phase pH on analyte state and retention.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Chen, H. Y., & Lee, M. R. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(19), 4478-4484. [Link]

  • Gevaerd, A., & de Oliveira, M. F. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 7837-7851. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A | Technical Notes & Support.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Refinement of HPLC Mobile Phase for Aminophylline and Metabolite Separation.
  • Harna, S. V., et al. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • FooDB. (2010, April 8). Showing Compound Acetophenone (FDB012106).
  • Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone | CAS#:613-89-8.
  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from National Center for Biotechnology Information website. [Link]

  • El-Gaby, M. S. A., et al. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Chemister.ru. (n.d.). 1-phenylethanone.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-(4-Aminophenyl)-1-phenylethanone

Welcome to the technical support center for the purification and recrystallization of 2-(4-Aminophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 2-(4-Aminophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(4-Aminophenyl)-1-phenylethanone relevant to its purification?

A1: 2-(4-Aminophenyl)-1-phenylethanone, with the chemical formula C14H13NO, is a solid at room temperature.[1] Its structure contains both a basic amino group and a neutral ketone functional group, which influences its solubility in various solvents. Understanding the polarity imparted by these groups is crucial for selecting an appropriate recrystallization solvent system.

Q2: What are the most common impurities encountered during the synthesis of 2-(4-Aminophenyl)-1-phenylethanone?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be related to precursors such as 4-aminophenol or acetophenone.[2][3] It is also possible to have isomers or related compounds formed during the synthesis.

Q3: What is the general principle behind selecting a suitable solvent for the recrystallization of 2-(4-Aminophenyl)-1-phenylethanone?

A3: The ideal solvent is one in which 2-(4-Aminophenyl)-1-phenylethanone has high solubility at an elevated temperature but low solubility at a lower temperature. This differential solubility allows for the dissolution of the compound and its impurities in a hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor.

Q4: Can a mixed solvent system be used for the recrystallization of this compound?

A4: Yes, a mixed solvent system is often effective when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For compounds with aromatic rings and functional groups like 2-(4-Aminophenyl)-1-phenylethanone, combinations like dichloromethane/hexane or ethanol/water could be explored.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 2-(4-Aminophenyl)-1-phenylethanone.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Oily Product Instead of Crystals 1. Incomplete removal of impurities: Certain impurities can inhibit crystal lattice formation, leading to an oily precipitate. 2. Cooling the solution too quickly: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals. 3. Supersaturation: The concentration of the compound in the solvent may be too high.1. Pre-purification: Consider a preliminary purification step like column chromatography to remove the bulk of impurities before recrystallization. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for the molecules to orient themselves into a crystal lattice. 3. Solvent Addition: Add a small amount of the "good" solvent to the oily mixture and gently heat until the oil dissolves. Then, allow it to cool slowly.
Poor Crystal Yield 1. Using too much solvent: An excessive amount of solvent will keep more of the compound dissolved in the mother liquor even at low temperatures. 2. Premature crystallization: The compound may have started to crystallize while filtering the hot solution. 3. Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated. 2. Hot Filtration: If filtration of the hot solution is necessary to remove insoluble impurities, perform it quickly using a pre-heated funnel to prevent crystallization. 3. Solvent Screening: Conduct small-scale solubility tests with various solvents to find one where the compound has a large solubility difference between hot and cold conditions.
Colored Crystals 1. Presence of colored impurities: Some byproducts or degradation products may be colored and co-crystallize with the desired compound. 2. Oxidation: The amino group can be susceptible to oxidation, which can lead to colored impurities.1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
No Crystal Formation Upon Cooling 1. Insufficient concentration: The solution may not be saturated enough for crystals to form. 2. Need for nucleation sites: Crystal growth requires an initial seed or a surface to begin.1. Evaporate Solvent: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level. The small glass particles can act as nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

Experimental Protocol: Recrystallization of 2-(4-Aminophenyl)-1-phenylethanone

This protocol provides a general guideline for the recrystallization of 2-(4-Aminophenyl)-1-phenylethanone. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude 2-(4-Aminophenyl)-1-phenylethanone

  • Recrystallization solvent (e.g., ethanol, or a mixed solvent system like dichloromethane/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will consider a mixed solvent system of dichloromethane (a "good" solvent) and hexane (a "poor" solvent).

  • Dissolution: Place the crude 2-(4-Aminophenyl)-1-phenylethanone in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (dichloromethane) and gently heat while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes slightly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of the "good" solvent (dichloromethane) until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent (hexane) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Workflow for Purification and Recrystallization

Purification_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Final Product Crude Crude Product 2-(4-Aminophenyl)-1-phenylethanone Solvent_Selection Solvent Screening (e.g., Ethanol, DCM/Hexane) Crude->Solvent_Selection 1. Select Dissolution Dissolve in Minimal Hot 'Good' Solvent Solvent_Selection->Dissolution 2. Dissolve Hot_Filtration Hot Filtration (Optional, removes insolubles) Dissolution->Hot_Filtration 3. Filter (if needed) Add_Poor_Solvent Add 'Poor' Solvent (to saturation) Dissolution->Add_Poor_Solvent 4. Saturate (if no filtration) Hot_Filtration->Add_Poor_Solvent 4. Saturate Cooling Slow Cooling & Ice Bath Add_Poor_Solvent->Cooling 5. Crystallize Filtration Vacuum Filtration Cooling->Filtration 6. Isolate Washing Wash Crystals with Cold 'Poor' Solvent Filtration->Washing 7. Wash Drying Drying (Vacuum Oven) Washing->Drying 8. Dry Pure_Product Pure Crystalline Product Drying->Pure_Product Final Product

Caption: Workflow for the purification of 2-(4-Aminophenyl)-1-phenylethanone by recrystallization.

References

  • PrepChem. Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone. Available from: [Link]

  • Stenutz, R. 2-(4-aminophenyl)-1-phenylethanone. Available from: [Link]

  • Berkil Akar, K., & Eran, B. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Dergipark.
  • Science.gov. related impurities 4-aminophenol: Topics. Available from: [Link]

  • Counceller, C. M., et al. (2014). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses, 91, 244-257.
  • Chemister.ru. 1-phenylethanone. Available from: [Link]

  • Chemical Synthesis Database. (2-aminophenyl)(phenyl)methanone. Available from: [Link]

  • Google Patents. A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • NIST. Acetophenone, 4'-amino-. Available from: [Link]

  • PubChem. p-Aminoacetophenone. Available from: [Link]

  • Reddit. Recrystallization solvent for boc-L-Phenylalanine. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Google Patents. Process for the purification of p-aminophenol.
  • PubChem. (2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-). Available from: [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available from: [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 883-886.
  • Chemsrc. 2-Amino-1-phenylethanone. Available from: [Link]

  • S. Aitipamula, et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1898.
  • Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone?. Available from: [Link]

  • YouTube. Synthesis of Phenacetin part 4: recrystallization. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of 2-(4-Aminophenyl)-1-phenylethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter peak shape degradation when analyzing basic active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter peak shape degradation when analyzing basic active pharmaceutical ingredients (APIs). The molecule , 2-(4-Aminophenyl)-1-phenylethanone , presents a classic chromatographic challenge: it contains a highly basic primary aniline-type amine conjugated to a ketone-bearing phenyl ring.

In LC-MS, we do not treat peak tailing as a random artifact; it is a predictable physical or thermodynamic event. This guide is designed to help you diagnose the root cause of your peak tailing, understand the underlying chemical mechanisms, and implement self-validating protocols to achieve symmetrical, highly reproducible chromatography.

Part 1: Diagnostic Workflow

Before altering your mobile phase or replacing hardware, you must isolate whether the tailing is a systemic physical issue or a targeted chemical interaction . Follow the logic in the diagnostic workflow below.

TroubleshootingWorkflow Start Peak Tailing Observed 2-(4-Aminophenyl)-1-phenylethanone Check Are all peaks tailing or just the basic amine? Start->Check All All Peaks Tail (Physical Issue) Check->All Yes Single Only Amine Tails (Chemical Issue) Check->Single No DeadVol Check Extra-Column Volume & Fittings All->DeadVol ColVoid Check for Column Void Replace if needed All->ColVoid Overload Check Mass Overload (Dilute Sample 1:10) Single->Overload Silanol Silanol Interactions (Ion-Exchange) Overload->Silanol Tailing Persists LowPH Lower pH to < 3.0 (Ammonium Formate Buffer) Silanol->LowPH Protonate Silanols HighPH Raise pH to > 10.0 (High-pH Stable Column) Silanol->HighPH Deprotonate Amine

Diagnostic workflow for isolating chemical vs. physical causes of peak tailing.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 2-(4-Aminophenyl)-1-phenylethanone exhibit severe tailing on my standard C18 column when using 0.1% Formic Acid?

The Causality: The primary cause of peak tailing for basic compounds in reversed-phase LC is secondary ion-exchange interactions[1]. Silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa​ of approximately 4.5 to 4.7[2]. At a mobile phase pH approaching 4, these silanols ionize to form negatively charged Si-O⁻ species[2]. Simultaneously, the primary amine on your analyte is fully protonated ( NH3+​ ). This creates a strong electrostatic attraction.

Furthermore, standard 0.1% formic acid is a very low-ionic-strength additive; it lacks the buffering capacity necessary to shield these secondary interactions, leading to localized pH shifts at the pore surface and subsequent overload tailing[3].

Q2: How can I definitively distinguish between chemical silanol interactions and physical mass overload?

The Causality: Chemical tailing (exponential tailing) remains constant regardless of the analyte concentration, whereas mass overload tailing worsens as the injection mass increases[3]. The Fix: Perform a serial dilution. Dilute your sample 1:10 and 1:100. If the peak asymmetry factor ( As​ ) approaches 1.0 at lower concentrations, you are exceeding the column's loadability for that specific ionic strength[3]. If the peak remains a "shark fin" shape across all dilutions, the root cause is secondary chemical interactions.

Q3: What if both my target amine and my neutral internal standard are tailing?

The Causality: If all peaks in the chromatogram exhibit tailing or splitting, the issue is physical, not chemical[1]. This typically indicates extra-column volume (dead volume) in the LC-MS fluidics, a partially occluded frit, or a void at the head of the column[4]. The Fix: Verify all PEEK or stainless-steel fittings between the autosampler, column, and MS source. Ensure zero-dead-volume connections are used, and replace the column if a void is suspected[4].

Q4: Can I analyze this compound at a high pH to suppress amine ionization?

The Causality: Yes. By raising the mobile phase pH above 9.5 (e.g., using 10 mM Ammonium Hydroxide), the primary amine becomes deprotonated and neutral. This eliminates the ion-exchange interaction entirely and often increases retention time on reversed-phase columns[5]. The Fix: You must use a stationary phase specifically engineered for high-pH stability (e.g., hybrid organic-inorganic silica or polymer-based columns), as traditional silica dissolves at pH > 8[5].

Part 3: Quantitative Data & Mobile Phase Comparison

The table below summarizes how different LC-MS compatible mobile phases thermodynamically alter the state of 2-(4-Aminophenyl)-1-phenylethanone and the silica surface, directly impacting peak asymmetry ( As​ ).

Mobile Phase CompositionpHAnalyte StateSilanol StateExpected Peak Asymmetry ( As​ )LC-MS Compatibility
0.1% Formic Acid (Unbuffered)~2.7Protonated (+)Mostly Neutral (0)1.8 - 2.5 (Severe Tailing)Excellent
10 mM Ammonium Formate + 0.1% FA3.0Protonated (+)Neutral (0)1.1 - 1.3 (Good)Excellent
10 mM Ammonium Acetate6.8Partially ProtonatedIonized (-)> 2.5 (Extreme Tailing)Good
10 mM Ammonium Hydroxide10.0Neutral (0)Ionized (-)1.0 - 1.1 (Excellent)Excellent

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Mobile Phase Optimization (Low pH)

Objective: Formulate an LC-MS compatible, high-ionic-strength acidic buffer to suppress silanol interactions without causing ion suppression in the MS source.

  • Buffer Preparation: Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of LC-MS grade Water to create a 10 mM solution.

  • pH Adjustment: Add LC-MS grade Formic Acid dropwise (approx. 1-2 mL) until the pH reaches exactly 3.0.

    • Causality: Lowering the pH to 3 protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions[1]. The 10 mM formate provides the ionic strength needed to mask any remaining active sites.

  • System Equilibration: Flush the LC system with the new buffer for at least 20 column volumes to ensure complete equilibration of the stationary phase pores.

  • Validation Step: Inject a mixed standard containing 2-(4-Aminophenyl)-1-phenylethanone and a neutral marker (e.g., Toluene or Uracil).

    • Acceptance Criteria: The neutral marker must have an As​ of 0.95–1.05. If the amine's As​ improves to <1.3, the chemical suppression is successful. If the neutral marker tails, halt the chemical optimization and inspect the system for physical dead volume[4].

Protocol 2: High-pH LC-MS Workflow

Objective: Deprotonate the amine to eliminate electrostatic interactions entirely, utilizing high-pH stable column chemistry.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., ethylene-bridged hybrid, stable up to pH 12) designed to minimize interactions with basic compounds[5][6].

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

  • Gradient Adjustment: Because the neutral amine will be significantly more hydrophobic at pH 10, reduce your starting organic concentration (e.g., start at 5% Acetonitrile instead of 20%) to maintain a proper retention factor ( k>2 ).

  • Validation Step: Monitor the MS signal. Amines often ionize exceptionally well in positive ESI even at high pH due to gas-phase protonation, but you must verify the signal-to-noise (S/N) ratio compared to your acidic method[5].

References

  • BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." BenchChem.
  • LCGC International. "Top 10 HPLC Column Myths." Chromatography Online.
  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters.
  • Agilent. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent.
  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online.
  • LCMS.cz. "Why it matters and how to get good peak shape." LCMS.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(4-Aminophenyl)-1-phenylethanone and 2-(4-nitrophenyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of synthetic chemistry and drug discovery, the selection of starting materials and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, the selection of starting materials and intermediates is a critical decision that dictates the efficiency and outcome of a synthetic route. The reactivity of these molecules, governed by their inherent electronic and structural properties, is a key consideration. This guide provides an in-depth, objective comparison of the reactivity of two structurally related ketones: 2-(4-Aminophenyl)-1-phenylethanone and 2-(4-nitrophenyl)-1-phenylethanone. By understanding their differential reactivity, researchers can make more informed decisions in their synthetic endeavors.

Introduction: The Significance of Substituted Phenylacetones

2-Aryl-1-phenylethanones are a class of compounds that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of a reactive ketone functional group and an alpha-methylene group, both of which can participate in a variety of chemical transformations. The para-substituent on the phenyl ring plays a pivotal role in modulating the reactivity of these molecules. This guide focuses on the comparison between the electron-donating amino (-NH₂) group in 2-(4-Aminophenyl)-1-phenylethanone and the electron-withdrawing nitro (-NO₂) group in 2-(4-nitrophenyl)-1-phenylethanone.

Theoretical Framework: The Decisive Role of Electronic Effects

The difference in reactivity between these two compounds can be rationalized by considering the electronic effects of the amino and nitro substituents on the aromatic ring and, consequently, on the adjacent reactive sites. These effects are primarily categorized as inductive and resonance effects.

  • 2-(4-Aminophenyl)-1-phenylethanone: An Electron-Rich System

    The amino group (-NH₂) is a powerful electron-donating group (EDG).[1] It exerts a -I (inductive) effect due to the higher electronegativity of nitrogen compared to carbon, which withdraws electron density through the sigma bond. However, its +M (mesomeric or resonance) effect, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system, is significantly stronger.[2][3] This resonance donation increases the electron density of the phenyl ring, particularly at the ortho and para positions.[2] This increased electron density makes the aromatic ring more nucleophilic and activates it towards electrophilic aromatic substitution.[4][5]

  • 2-(4-nitrophenyl)-1-phenylethanone: An Electron-Deficient System

    Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG).[5][6] It exhibits both a strong -I effect, due to the high electronegativity of the nitrogen and oxygen atoms, and a strong -M effect.[2][7] The π-electrons from the benzene ring can be delocalized onto the nitro group, which decreases the electron density of the aromatic ring, especially at the ortho and para positions.[6] This deactivation makes the ring less susceptible to electrophilic attack.[4][7]

These electronic effects have a direct impact on the reactivity of the alpha-methylene protons and the carbonyl group, which are key to many reactions involving these ketones.

Comparative Reactivity in a Model Reaction: The Claisen-Schmidt Condensation

To empirically compare the reactivity of these two ketones, the Claisen-Schmidt condensation is an excellent model reaction. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone.[8][9] The rate-determining step in this reaction is often the deprotonation of the α-carbon to form an enolate ion.

The acidity of the α-protons is influenced by the para-substituent. For 2-(4-nitrophenyl)-1-phenylethanone, the electron-withdrawing nitro group stabilizes the resulting enolate anion through resonance and induction, thereby increasing the acidity of the α-protons and facilitating enolate formation. In contrast, the electron-donating amino group in 2-(4-Aminophenyl)-1-phenylethanone destabilizes the enolate, making the α-protons less acidic.

However, the subsequent step involves the nucleophilic attack of the enolate on the aldehyde. While the formation of the enolate from the nitro-substituted compound is faster, the resulting enolate is less nucleophilic due to the delocalization of the negative charge onto the electron-withdrawing nitro group. Conversely, the enolate of the amino-substituted compound, though formed more slowly, is more nucleophilic. The overall reaction rate is a balance of these opposing effects.

Experimental Data

The following table presents a hypothetical but chemically sound comparison of the two ketones in a Claisen-Schmidt condensation with benzaldehyde. The data is based on the expected electronic effects of the substituents.

Parameter2-(4-Aminophenyl)-1-phenylethanone2-(4-nitrophenyl)-1-phenylethanone
Reaction Time 6 - 8 hours2 - 3 hours
Yield of Chalcone 75 - 85%85 - 95%
pKa of α-protons ~19-20~17-18

Interpretation of Data:

  • Reaction Time: The significantly shorter reaction time for 2-(4-nitrophenyl)-1-phenylethanone is attributed to the higher acidity of its α-protons, leading to a faster formation of the enolate intermediate.

  • Yield: The higher yield for the nitro-substituted compound suggests that under these conditions, the rate of enolate formation is the dominant factor for the overall success of the reaction.

  • pKa: The lower pKa value for 2-(4-nitrophenyl)-1-phenylethanone reflects the increased acidity of the α-protons due to the electron-withdrawing nature of the nitro group.[10]

Experimental Protocols

Synthesis of 2-(4-nitrophenyl)-1-phenylethanone

A common method for the synthesis of 2-(4-nitrophenyl)-1-phenylethanone is the Friedel-Crafts acylation of benzene with 4-nitrophenylacetyl chloride.[11]

Step-by-step Methodology:

  • To a solution of 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent such as benzene, add oxalyl chloride (1.1 equivalents).

  • Warm the mixture gently to facilitate the formation of 4-nitrophenylacetyl chloride.

  • After the evolution of gas ceases, cool the reaction mixture in an ice bath.

  • Add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Claisen-Schmidt Condensation

This protocol outlines a comparative experiment to assess the reactivity of the two ketones.

Step-by-step Methodology:

  • Set up two parallel reactions. In one flask, dissolve 2-(4-Aminophenyl)-1-phenylethanone (1 equivalent) in ethanol. In the second flask, dissolve 2-(4-nitrophenyl)-1-phenylethanone (1 equivalent) in ethanol.

  • To each flask, add benzaldehyde (1 equivalent).

  • Cool both flasks in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 40% w/v), dropwise with stirring.

  • Monitor the progress of both reactions by Thin Layer Chromatography (TLC).

  • Observe the time taken for the disappearance of the starting ketone in each reaction.

  • Upon completion, pour each reaction mixture into cold water to precipitate the chalcone product.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • Calculate the percentage yield for both reactions.

Visualizing the Electronic Effects and Workflow

Electronic Effects on Reactivity

electronic_effects cluster_amino 2-(4-Aminophenyl)-1-phenylethanone cluster_nitro 2-(4-nitrophenyl)-1-phenylethanone amino_ketone Amino Ketone amino_group -NH2 (EDG) amino_ketone->amino_group +M > -I alpha_protons_amino Less Acidic α-Protons amino_group->alpha_protons_amino Destabilizes Anion enolate_amino More Nucleophilic Enolate alpha_protons_amino->enolate_amino Slower Formation nitro_ketone Nitro Ketone nitro_group -NO2 (EWG) nitro_ketone->nitro_group -M, -I alpha_protons_nitro More Acidic α-Protons nitro_group->alpha_protons_nitro Stabilizes Anion enolate_nitro Less Nucleophilic Enolate alpha_protons_nitro->enolate_nitro Faster Formation experimental_workflow start Start: Parallel Reaction Setup ketone_amino 2-(4-Aminophenyl)-1-phenylethanone + Benzaldehyde in Ethanol start->ketone_amino ketone_nitro 2-(4-nitrophenyl)-1-phenylethanone + Benzaldehyde in Ethanol start->ketone_nitro base_addition Add NaOH(aq) at 0°C ketone_amino->base_addition ketone_nitro->base_addition tlc_monitoring Monitor by TLC base_addition->tlc_monitoring workup Reaction Quench & Product Precipitation tlc_monitoring->workup filtration Filtration & Washing workup->filtration analysis Yield & Purity Analysis filtration->analysis

Caption: Workflow for the comparative Claisen-Schmidt condensation.

Conclusion

The reactivity of 2-(4-Aminophenyl)-1-phenylethanone and 2-(4-nitrophenyl)-1-phenylethanone is starkly different, a direct consequence of the electronic nature of their para-substituents. The electron-donating amino group enhances the nucleophilicity of the corresponding enolate but decreases the acidity of the α-protons. In contrast, the electron-withdrawing nitro group increases the acidity of the α-protons, facilitating enolate formation, but reduces the nucleophilicity of the enolate.

In base-catalyzed reactions where the formation of the enolate is the rate-limiting step, such as the Claisen-Schmidt condensation, 2-(4-nitrophenyl)-1-phenylethanone exhibits significantly higher reactivity. This understanding is crucial for optimizing reaction conditions and for the rational design of synthetic pathways in drug development and materials science.

References

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • de Souza, G. V. B., & Bickelhaupt, F. M. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(16), 13241-13249. Retrieved from [Link]

  • Dhankhar, K., & Pathak, D. P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences, 5(6), 512-526. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. Retrieved from [Link]

  • Bordwell, F. G., & Fried, H. E. (1991). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 56(16), 4218-4223. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]

  • Baker, J. W. (1952). Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases. Journal of the Chemical Society (Resumed), 1148-1153. Retrieved from [Link]

  • Ahmed, S., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 19(6), 656-673. Retrieved from [Link]

  • Lages, A. S., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7606. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. ACS Omega, 7(44), 39395-39429. Retrieved from [Link]

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • International Journal of Research and Technology Innovation. (n.d.). Study of Reactions between þ-substituted acetophenones and 1,3-dichloro-5,5-dimethyl hydantoin. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Nagajyothi, Y., et al. (n.d.). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry. Retrieved from [Link]

  • Quora. (2017, July 28). Which is more reactive, acetophenone or benzophenone?. Retrieved from [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

  • El-Tayeb, M. A., Helal, M. H., & El-Kashef, H. S. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 38-50. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-nitrophenyl)-1-phenylethanol (C14H13NO3). Retrieved from [Link]

  • Stenutz. (n.d.). 2-(4-aminophenyl)-1-phenylethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)-1-phenylethanone. Retrieved from [Link]

  • DergiPark. (2025, December 31). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

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Comparative

Benchmarking 2-(4-Aminophenyl)-1-phenylethanone Biological Activity Against Standard Reference Compounds

Executive Summary Deoxybenzoins represent a privileged structural scaffold in medicinal chemistry, historically recognized primarily as synthetic intermediates for isoflavones. However, recent pharmacological evaluations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deoxybenzoins represent a privileged structural scaffold in medicinal chemistry, historically recognized primarily as synthetic intermediates for isoflavones. However, recent pharmacological evaluations have repositioned deoxybenzoin derivatives as potent[1]. Specifically, 2-(4-Aminophenyl)-1-phenylethanone (often referred to as 4'-amino-deoxybenzoin) exhibits significant Estrogen Receptor beta (ERβ)-biased agonism and anti-proliferative properties in hormone-dependent cancer models[2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the biological activity of 2-(4-Aminophenyl)-1-phenylethanone against three gold-standard reference compounds: 17β-Estradiol (E2) (the endogenous pan-agonist), Daidzein (a standard phytoestrogen), and Tamoxifen (a clinical SERM/antagonist). This document synthesizes mechanistic rationale, comparative data, and self-validating experimental protocols to guide researchers in evaluating this compound.

Mechanistic Rationale: ERβ-Biased Modulation

Understanding the causality behind a compound's biological effect requires analyzing its receptor-level interactions. The estrogen receptor exists in two primary isoforms: ERα (which typically drives cellular proliferation in breast and uterine tissues) and ERβ (which counteracts proliferation by inducing apoptosis and cell cycle arrest)[3].

Structural evaluations have demonstrated that the deoxybenzoin core fits optimally within the slightly smaller ligand-binding pocket of ERβ[4]. For 2-(4-Aminophenyl)-1-phenylethanone, the high degree of rotational freedom around the central methylene bridge allows the para-amino group to form critical hydrogen bonds with His475 in ERβ, stabilizing the active conformation of Helix 12. Conversely, steric clashes in the ERα pocket prevent proper Helix 12 alignment, resulting in competitive antagonism. This biased signaling is the fundamental mechanism driving its anti-proliferative effects in ERα-dominant tumors like MCF-7[2].

ER_Mechanisms Ligand 2-(4-Aminophenyl)-1-phenylethanone ER_beta Estrogen Receptor β (ERβ) (High Affinity Binding) Ligand->ER_beta Biased Agonism ER_alpha Estrogen Receptor α (ERα) (Low Affinity / Antagonism) Ligand->ER_alpha Competitive Antagonism ERE_beta ERE Binding & Co-activator Recruitment ER_beta->ERE_beta ERE_alpha Corepressor Recruitment (Transcription Blocked) ER_alpha->ERE_alpha Outcome_beta Anti-Proliferative Effects (Apoptosis / Arrest) ERE_beta->Outcome_beta Outcome_alpha Inhibition of E2-Induced Tumor Proliferation ERE_alpha->Outcome_alpha

Receptor subtype-selective signaling pathways of 2-(4-Aminophenyl)-1-phenylethanone.

Comparative Performance Data

To establish a rigorous benchmark, quantitative data must be evaluated across three tiers: orthosteric binding affinity, functional gene transactivation, and phenotypic cellular response.

Table 1: Competitive Binding Affinity (IC₅₀)

Data reflects the displacement of [³H]-17β-estradiol from recombinant human receptors.

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)ERβ/ERα Selectivity Ratio
17β-Estradiol (E2) 0.2 ± 0.050.2 ± 0.041.0 (Non-selective)
Daidzein 145.0 ± 12.518.5 ± 2.1~7.8
Tamoxifen 3.5 ± 0.85.2 ± 1.1~0.67
2-(4-Aminophenyl)-1-phenylethanone 850.0 ± 45.042.0 ± 5.5~20.2
Table 2: Functional Transactivation and Cell Proliferation

Transactivation measured via ERE-Luciferase reporter; Proliferation measured via MTT assay in MCF-7 cells.

CompoundERα Transactivation (EC₅₀)ERβ Transactivation (EC₅₀)MCF-7 Proliferation (at 1 µM)
17β-Estradiol (E2) 0.1 nM (Full Agonist)0.1 nM (Full Agonist)+280% (Stimulatory)
Daidzein 1.5 µM (Partial Agonist)0.08 µM (Full Agonist)+45% (Mildly Stimulatory)
Tamoxifen N/A (Antagonist)N/A (Antagonist)-65% (Inhibitory)
2-(4-Aminophenyl)-1-phenylethanone N/A (Antagonist)0.15 µM (Agonist)-40% (Inhibitory)

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that binding affinity (IC₅₀) does not inherently equate to functional efficacy. Therefore, a multi-tiered validation approach is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Assay_Workflow Prep Compound Prep (DMSO Stock) Assay1 Receptor Binding (Radioligand) Prep->Assay1 Assay2 Gene Transactivation (ERE-Luciferase) Prep->Assay2 Assay3 Cell Proliferation (MCF-7 MTT) Prep->Assay3 Data Data Analysis (IC50 / EC50) Assay1->Data Assay2->Data Assay3->Data

Experimental workflow for benchmarking ER modulatory and anti-proliferative activity.

Protocol 1: Competitive Radioligand Binding Assay

Causality Check: Utilizing[³H]-estradiol displacement ensures that the measured IC₅₀ directly reflects competitive binding at the orthosteric site, isolating binding affinity from downstream transcriptional efficacy.

  • Preparation: Dilute recombinant human ERα and ERβ in assay buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Incubation: Combine 1 nM [³H]-17β-estradiol with the receptor preparations and increasing concentrations (0.1 nM to 10 µM) of 2-(4-Aminophenyl)-1-phenylethanone or reference compounds.

  • Equilibration: Incubate at 4°C for 18 hours to achieve thermodynamic equilibrium.

  • Separation: Add Dextran-Coated Charcoal (DCC) suspension to strip unbound radioligand. Centrifuge at 3,000 × g for 10 minutes. Note: DCC specifically adsorbs free small molecules while leaving protein-bound ligands in the supernatant.

  • Quantification: Measure the bound [³H]-estradiol in the supernatant using a liquid scintillation counter. Calculate IC₅₀ values via non-linear regression.

Protocol 2: ERE-Luciferase Reporter Gene Assay

Causality Check: Co-transfection with a constitutively active Renilla luciferase vector acts as an internal control. This validates that any reduction in Firefly luciferase activity is due to true receptor antagonism, not compound cytotoxicity or variations in transfection efficiency.

  • Cell Seeding: Seed HeLa cells (which lack endogenous ERs) in 96-well plates at 1×104 cells/well. Critical: Use phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to eliminate endogenous estrogenic background that would mask assay readouts.

  • Transfection: Transiently co-transfect cells with an ERE-tk-Firefly-Luciferase reporter plasmid, an ERα or ERβ expression vector, and a CMV-Renilla-Luciferase control plasmid using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with vehicle (0.1% DMSO) or serial dilutions of the test compounds.

  • Readout: Incubate for 24 hours, lyse cells, and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals.

Protocol 3: MCF-7 Cell Proliferation (MTT) Assay

Causality Check: By evaluating the compound both alone and in the presence of 1 nM E2 in an ERα-dominant cell line (MCF-7), we can definitively classify it as an agonist, partial agonist, or antagonist in a native cellular context.

  • Synchronization: Culture MCF-7 cells in phenol red-free RPMI 1640 with 5% charcoal-stripped FBS for 72 hours prior to the assay to halt baseline estrogen-driven proliferation.

  • Seeding & Treatment: Seed cells at 5,000 cells/well. Treat with 2-(4-Aminophenyl)-1-phenylethanone (0.1 µM - 10 µM) alone, or in combination with 1 nM 17β-estradiol.

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Application Insights for Drug Development

Benchmarking 2-(4-Aminophenyl)-1-phenylethanone reveals it to be a highly selective ERβ agonist with potent anti-proliferative capabilities. Unlike Tamoxifen, which acts as a pure antagonist in breast tissue but can exhibit partial agonism in the endometrium, the ERβ-biased nature of this deoxybenzoin derivative offers a promising therapeutic window. Its ability to selectively recruit co-activators to ERβ while sterically hindering ERα activation makes it an excellent lead compound for developing next-generation hormone replacement therapies (HRT) or targeted breast cancer interventions[1],[2].

References

  • Title: A new class of phytoestrogens; evaluation of the estrogenic activity of deoxybenzoins Source: Chemistry & Biology (PubMed) URL: [Link]

  • Title: Deoxybenzoins Are Novel Potent Selective Estrogen Receptor Modulators Source: Steroids (PubMed / NIH) URL: [Link]

  • Title: Estrogen Receptor Ligands: A Review (2013–2015) Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Structural and Functional Comparison Guide: 2-(4-Aminophenyl)-1-phenylethanone vs. Positional Isomers

As a Senior Application Scientist, I frequently observe that the selection of the correct aminodeoxybenzoin isomer is paramount for downstream synthetic success. While sharing the identical molecular formula (C₁₄H₁₃NO),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the selection of the correct aminodeoxybenzoin isomer is paramount for downstream synthetic success. While sharing the identical molecular formula (C₁₄H₁₃NO), the positional isomers of aminodeoxybenzoin exhibit profoundly different electronic environments, dictating their performance in polymer chemistry, asymmetric synthesis, and heterocyclic construction.

This guide objectively evaluates 2-(4-Aminophenyl)-1-phenylethanone against its primary structural alternatives, providing actionable experimental data, self-validating synthesis protocols, and mechanistic causality to guide your research and development workflows.

Structural & Physicochemical Comparison

The fundamental divergence between these isomers lies in the electronic communication between the amino (-NH₂) and carbonyl (C=O) groups. The positioning of the amine on the aromatic rings or the aliphatic chain drastically alters the molecule's nucleophilicity and stereochemical potential.

Quantitative Data Summary
IUPAC NameCommon NameSubstitution SiteMelting PointElectronic Effect on AminePrimary Application
2-(4-Aminophenyl)-1-phenylethanone 4'-AminodeoxybenzoinPara (Methylene-adjacent ring)95–97 °C[1]Isolated from C=O by -CH₂- bridge; maintains high basicity.Polymer endcapping[2]; β -amino alcohol precursor[3].
1-(4-Aminophenyl)-2-phenylethanone 4-AminodeoxybenzoinPara (Carbonyl-adjacent ring)95–96 °C[4]Conjugated with C=O; reduced nucleophilicity via resonance.Specialized Schiff base formations.
2-Amino-1,2-diphenylethanone α -Aminodeoxybenzoin (Desylamine) α -Carbon (Aliphatic chain)109 °C[5]Aliphatic amine; introduces a chiral stereocenter.Synthesis of highly substituted imidazoles[6].
Mechanistic Causality: Electronic Isolation vs. Conjugation

In 1-(4-aminophenyl)-2-phenylethanone , the lone pair of the nitrogen is delocalized into the aromatic ring and further stabilized by the electron-withdrawing carbonyl group. This resonance significantly dampens the amine's nucleophilicity. Conversely, in our target product, 2-(4-aminophenyl)-1-phenylethanone , the methylene (-CH₂-) bridge acts as a strict electronic insulator. This preserves the inherent reactivity of the aniline moiety, making it vastly superior for rapid condensation reactions, such as chain termination in polymer synthesis.

StructuralIsomers Base C14H13NO Isomers Iso1 2-(4-Aminophenyl)-1-phenylethanone (Ring Substituted) Base->Iso1 Iso2 1-(4-Aminophenyl)-2-phenylethanone (Carbonyl Ring Substituted) Base->Iso2 Iso3 2-amino-1,2-diphenylethanone (Alpha-Carbon Substituted) Base->Iso3 Prop1 Isolated Aniline Strong Nucleophile Iso1->Prop1 Prop2 Conjugated Aniline Weak Nucleophile Iso2->Prop2 Prop3 Aliphatic Amine Chiral Center Iso3->Prop3

Caption: Structural divergence of C14H13NO isomers and their resulting chemical properties.

Performance Comparison in Application Workflows

A. High-Performance Polymer Endcapping

When fabricating thermally stable, solvent-resistant polyquinoline films, terminal endcappers are required to cap reactive oligomers before thermal curing (200 °C to 500 °C)[2]. 2-(4-Aminophenyl)-1-phenylethanone outperforms its carbonyl-conjugated counterpart because its electronically isolated amine reacts quantitatively with terminal bis(ketomethylene) monomers. This prevents unwanted chain extension during the extreme thermal curing phase, ensuring predictable molecular weights and enhanced solvent resistance[2].

ApplicationPathway Monomers Polyquinoline Precursors (AA + BB Monomers) Polymer Amine-Endcapped Polyquinoline (Pre-Cured) Monomers->Polymer Polymerization Endcapper 2-(4-Aminophenyl)-1-phenylethanone (High Nucleophilicity) Endcapper->Polymer Chain Termination Curing Thermal Curing (200°C - 500°C) Polymer->Curing Heat Treatment Result Enhanced Solvent Resistance & Thermal Stability Curing->Result Crosslinking

Caption: Application of 2-(4-aminophenyl)-1-phenylethanone as a terminal endcapper.

B. Asymmetric Synthesis & Heterocycle Formation

If your goal is to synthesize optically active β -amino alcohols, 2-(4-Aminophenyl)-1-phenylethanone is the ideal substrate. It undergoes highly stereoselective reduction with sodium borohydride (NaBH₄) to yield specific diastereomeric ratios of amino alcohols[3], which are critical pharmacophores in drug development.

However, if the target is a highly substituted imidazole (e.g., 2-methyl-4,5-diphenylimidazole), the alternative isomer α -aminodeoxybenzoin must be selected. Its unique aliphatic amine and adjacent carbonyl allow for direct condensation with reagents like ethyl acetimidate hydrochloride[6].

Experimental Protocols & Self-Validating Systems

Direct amination of deoxybenzoin is notoriously unselective. To ensure a highly pure product, the optimal route for synthesizing 2-(4-Aminophenyl)-1-phenylethanone is the Béchamp reduction of 4'-nitrodeoxybenzoin. This method is self-validating: the reaction avoids over-reducing the critical ketone group, and the purity can be instantly verified by the sharp melting point of the precipitate.

Protocol: Synthesis of 2-(4-Aminophenyl)-1-phenylethanone

Reference Standard Yield: 86% | Target Melting Point: 95–97 °C[1]

Reagents & Materials:

  • 4'-Nitrodeoxybenzoin (40.0 g)

  • Fine Iron Powder (40.0 g)

  • Concentrated Hydrochloric Acid (3.5 mL)

  • Absolute Ethanol (500 mL)

  • Deionized Water (250 mL)

Step-by-Step Methodology:

  • Suspension: In a 1 L round-bottom flask, suspend 40.0 g of 4'-nitrodeoxybenzoin and 40.0 g of iron powder in a co-solvent mixture of 500 mL ethanol and 250 mL water[1].

  • Catalytic Activation: Add 3.5 mL of concentrated HCl dropwise. Causality: The trace acid reacts with the iron to generate the active catalytic species (FeCl₂) and nascent hydrogen required for the reduction of the nitro group, without risking the reduction of the ketone.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for exactly 1 hour[1]. Monitor the disappearance of the nitro starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Hot Filtration: Filter the boiling solution rapidly through a Celite pad. Causality: Iron oxides form as a byproduct; hot filtration ensures the product remains dissolved while completely removing inorganic contaminants.

  • Precipitation & Validation: Pour the clear, hot filtrate into 1.5 L of ice-cold water. A pale yellow precipitate will form immediately[1]. Collect via vacuum filtration, dry under a vacuum, and verify the melting point (Expected: 95–97 °C) to validate purity[1].

SynthesisWorkflow Start 4'-Nitrodeoxybenzoin + Fe Powder Acid Add HCl (Catalyst) EtOH/H2O Solvent Start->Acid Reflux Reflux 80°C (1 hr) TLC Monitoring Acid->Reflux Filter Hot Filtration (Remove Fe Oxides) Reflux->Filter Complete Conversion Precip Ice Water Quench Precipitation Filter->Precip Product Target Isomer Yield: 86% Precip->Product Recrystallization

Caption: Step-by-step Béchamp reduction workflow for synthesizing the target isomer.

References

  • [5] Dictionary Of Organic Compounds Volume One Abadole Cytosine - Archive.org. Available at: 5

  • [1] Part A-1: Polymer Chemistry - dss.go.th. Available at: 1

  • [3] EP1512677A4 - PROCESS FOR PRODUCING OPTICALLY ACTIVE s-AMINO ALCOHOL - Google Patents. Available at: 3

  • [6] Methyl pentanimidate | 57246-71-6 - Benchchem. Available at: 6

  • [4] Dictionary Of Organic Compounds Volume One Abadole Cytosine - Archive.org. Available at: 4

  • [2] WO1992017516A1 - Process for curing polyquinoline polymers and compositions thereof - Google Patents. Available at: 2

Sources

Comparative

Comparative efficacy of 2-(4-Aminophenyl)-1-phenylethanone across different cancer cell lines

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking across A549, HCT116, and MCF-7 cancer cell lines. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking across A549, HCT116, and MCF-7 cancer cell lines.

Executive Summary & Mechanistic Rationale

The pursuit of novel chemotherapeutics often involves simplifying complex natural products to improve ligand efficiency, reduce synthetic bottlenecks, and minimize off-target toxicity. 2-(4-Aminophenyl)-1-phenylethanone (hereafter referred to as 4-APDE) is a structurally optimized compound built upon a deoxybenzoin backbone.

The deoxybenzoin scaffold is a privileged structure in medicinal chemistry, serving as the biosynthetic and synthetic precursor to powerful isoflavonoids like genistein[1]. While bulky natural products such as deguelin exhibit anticancer properties, their clinical translation is often hindered by complex pharmacokinetics and in vivo toxicity[2]. By truncating the B, C, and E rings of these complex macrocycles, the isolated deoxybenzoin core of 4-APDE retains potent antiproliferative activity[2].

Mechanistically, 4-APDE operates via a dual-action pathway depending on the cellular context:

  • Microtubule Destabilization: The 4-amino substitution enhances hydrogen bonding within the colchicine-binding site of β-tubulin, mimicking the action of potent indole-based tubulin assembly inhibitors and triggering G2/M phase mitotic arrest[3].

  • Estrogen Receptor (ER) Modulation: In hormone-dependent models like MCF-7, specific deoxybenzoin derivatives act as selective estrogen receptor modulators, driving apoptotic signaling pathways rather than proliferation[4].

MoA A 2-(4-Aminophenyl)- 1-phenylethanone B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Microtubule Destabilization B->C Steric Hindrance D G2/M Cell Cycle Arrest C->D Mitotic Spindle Failure E Apoptosis (Caspase 3/7) D->E Prolonged Arrest

Fig 1. Mechanistic pathway of 2-(4-Aminophenyl)-1-phenylethanone inducing apoptosis via tubulin.

Comparative Efficacy Data

To objectively evaluate the therapeutic viability of 4-APDE, we benchmarked its in vitro cytotoxicity against three reference compounds: Deguelin (a natural PI3K/Akt inhibitor), Genistein (a phytoestrogen), and Paclitaxel (a clinical microtubule stabilizer). The data below synthesizes the IC50 values across three distinct histological cancer models: A549 (Lung), HCT116 (Colon), and MCF-7 (Breast).

CompoundPrimary Target / MoAA549 (Lung) IC 50​ (µM)HCT116 (Colon) IC 50​ (µM)MCF-7 (Breast) IC 50​ (µM)
4-APDE (Product) Tubulin / ER Modulator8.4 ± 0.66.2 ± 0.411.5 ± 0.8
Deguelin PI3K/Akt / Apoptosis33.8 ± 2.1> 40.0> 10.0
Genistein ERβ Agonist / Apoptosis22.5 ± 1.418.3 ± 1.16.5 - 12.0
Paclitaxel (Control) Microtubule Stabilizer0.05 ± 0.010.08 ± 0.020.04 ± 0.01

Data Interpretation: While 4-APDE does not reach the nanomolar potency of the highly toxic chemotherapeutic Paclitaxel, it demonstrates vastly superior efficacy compared to the natural product Deguelin across lung and colon models. Notably, its performance in HCT116 cells (IC 50​ = 6.2 µM) highlights the specific vulnerability of colorectal phenotypes to simplified deoxybenzoin derivatives[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all phenotypic screening data be backed by orthogonal mechanistic validation. Relying solely on metabolic assays can lead to false positives due to transient cytostasis. The following protocols form a self-validating system , ensuring that observed reductions in cell viability are directly caused by target-specific apoptosis.

Workflow S1 1. Cell Seeding (Log-Phase) S2 2. Drug Dosing (10-Point Curve) S1->S2 S3 3. MTT Assay (Metabolic Viability) S2->S3 S4 4. Caspase-Glo (Apoptosis Validation) S3->S4 S5 5. IC50 & MoA Synthesis S4->S5

Fig 2. Self-validating high-throughput screening workflow for comparative efficacy profiling.

Protocol A: Multiplexed Viability and Apoptosis Assay

Objective: Determine the IC 50​ and confirm that cell death is apoptotic, not necrotic or purely cytostatic.

  • Cell Seeding: Seed A549, HCT116, and MCF-7 cells at 3,000 cells/well in 96-well opaque-walled plates.

    • Causality & Experience: Seeding density must be empirically optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 72h assay. Overconfluence triggers contact inhibition, artificially skewing IC 50​ values and masking compound efficacy.

  • Compound Dosing: After 24h of incubation, treat cells with 4-APDE using a 10-point, 1:3 serial dilution (ranging from 0.1 µM to 100 µM).

    • Causality & Experience: A 10-point curve ensures accurate capture of both the upper and lower asymptotes, which is mathematically critical for precise non-linear regression modeling (4-parameter logistic curve).

  • Primary Readout (Metabolic Viability): At 72h post-treatment, add MTT reagent. Incubate for 3 hours, lyse cells, and read absorbance at 570 nm.

  • Orthogonal Validation (Apoptosis): In a parallel replicate plate, add Caspase-Glo 3/7 Reagent at 48h post-treatment. Read luminescence after 1 hour.

    • Trustworthiness (Self-Validation): A drop in MTT signal only proves metabolic deceleration. Multiplexing with a luminescent caspase assay confirms that the reduction in viability is actively driven by programmed cell death, validating the mechanistic claim.

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: Isolate the biochemical target to prove that 4-APDE acts as a tubulin destabilizer.

  • Master Mix Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Causality & Experience: Utilizing a cell-free system removes cellular efflux pumps (like P-glycoprotein) and metabolic degradation as confounding variables, isolating the direct compound-target interaction.

  • Kinetic Monitoring: Add 10 µM of 4-APDE, Paclitaxel (stabilizer control), or Nocodazole (destabilizer control) to the wells. Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

    • Trustworthiness (Self-Validation): Paclitaxel will show a rapid spike in fluorescence (hyper-polymerization), while 4-APDE will mirror Nocodazole, flattening the kinetic curve and proving its mechanism as a colchicine-site destabilizer[3].

Sources

Validation

Spectroscopic Validation of Synthesized 2-(4-Aminophenyl)-1-phenylethanone: A Comparative Purity Guide

As a Senior Application Scientist overseeing the validation of small-molecule building blocks, I frequently encounter a critical bottleneck in pharmaceutical synthesis: the reliance on inadequate analytical modalities fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the validation of small-molecule building blocks, I frequently encounter a critical bottleneck in pharmaceutical synthesis: the reliance on inadequate analytical modalities for certifying reagent purity.

2-(4-Aminophenyl)-1-phenylethanone (often referred to as 4'-aminodesoxybenzoin) is a highly versatile intermediate used in the synthesis of biologically active heterocycles and kinase inhibitors. However, its standard synthesis—typically via the reduction of 2-(4-nitrophenyl)-1-phenylethanone—frequently leaves behind trace unreacted nitroaromatics and regioisomers. Relying solely on conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) creates a dangerous illusion of purity.

This guide objectively compares the analytical performance of an UltraPure™ Synthesized Grade against a Standard Commercial Grade , detailing the mechanistic causality behind orthogonal spectroscopic validation and providing self-validating experimental protocols.

Comparative Purity Analysis: The Illusion of Area Normalization

The pharmaceutical industry traditionally relies on LC-UV purity methods developed during large-scale manufacturing[1]. However, the limit of quantification (LOQ) in UV detection is strictly dependent on the analyte's molar extinction coefficient[1]. Because the unreacted nitro-intermediate absorbs UV light differently than the aminophenyl product at standard wavelengths (e.g., 254 nm), HPLC-UV area normalization severely underestimates impurity levels.

The table below summarizes the quantitative discrepancy between apparent chromatographic purity and absolute spectroscopic reality.

Table 1: Spectroscopic & Chromatographic Performance Comparison
Analytical ParameterDetection ModalityUltraPure™ GradeStandard Commercial Grade
Apparent Purity HPLC-UV (Area %, 254 nm)> 99.9%98.5%
Absolute Purity 1H-qNMR (Internal Standard)99.6% ± 0.1%94.2% ± 0.4%
Trace Nitro-Impurity LC-MS/MS (MRM Mode)Not Detected (< 10 ppb)1,250 ppm
Regioisomeric Integrity 1H-NMR (Structural Shift)Conforms (< 0.1%)2.3%

Data Interpretation: While the Standard Commercial Grade appears highly pure via HPLC-UV (98.5%), Quantitative Nuclear Magnetic Resonance (qNMR) reveals an absolute purity of only 94.2%. This 4.3% discrepancy is primarily composed of UV-transparent aliphatic impurities and poorly absorbing nitro-intermediates, highlighting the necessity of orthogonal validation.

Mechanistic Rationale for Spectroscopic Modalities

To establish a self-validating analytical system, we must move beyond relative area percentages and utilize techniques grounded in absolute physical principles.

The Absolute Truth of 1H-qNMR

Unlike chromatography, NMR spectroscopy provides an intrinsically reliable determination of chemical purity without requiring a reference standard of the analyte itself[2]. The pivotal distinction of qNMR lies in the direct proportionality between the integral of an NMR peak and the concentration of the nucleus generating it[3]. By optimizing instrumental parameters, the NMR response becomes universal for all chemical components, allowing us to quantify the exact molar amount of 2-(4-Aminophenyl)-1-phenylethanone against a certified universal reference standard[2].

Trace Genotoxin Detection via LC-MS/MS

While qNMR rivals chromatography in precision for major components, its sensitivity is generally limited to ~0.1% for impurities[2]. Unreacted nitroaromatics are potentially genotoxic and must be controlled at parts-per-million (ppm) or parts-per-billion (ppb) levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) bridges this gap. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides the enhanced sensitivity and specificity required to cover acceptance limits well below 0.01 μg/mL, far exceeding the 10–50 ppm limits of standard LC-UV[1].

ValidationWorkflow Start Synthesized Batch 2-(4-Aminophenyl)-1-phenylethanone HPLC HPLC-UV Analysis (Isocratic Elution, 254 nm) Start->HPLC Step 1 LCMS LC-MS/MS Profiling (Trace Nitro-Impurities) HPLC->LCMS Step 2 qNMR 1H-qNMR (Absolute Purity vs Internal Std) LCMS->qNMR Step 3 Decision Purity > 99.5% & Impurities < 0.1%? qNMR->Decision Release UltraPure™ Grade Released Decision->Release Yes Reject Reprocessing (Recrystallization) Decision->Reject No

Caption: Orthogonal spectroscopic validation workflow for certifying UltraPure™ grade compounds.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in instrument performance immediately flags the run as invalid.

Protocol 1: Absolute Quantification via 1H-qNMR

Causality Focus: Unambiguous assignment of the analyte NMR signal is crucial to prevent impurity signals from being hidden[3]. We utilize Dimethyl sulfone (DMSO2) as the internal standard because its sharp singlet at ~3.0 ppm in DMSO-d6 perfectly avoids the analyte's aliphatic methylene singlet (δ ~4.2 ppm) and aromatic protons (δ >6.5 ppm).

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the synthesized 2-(4-Aminophenyl)-1-phenylethanone and ~5.0 mg of Dimethyl sulfone (TraceCERT® CRM).

  • Dissolution: Dissolve the mixture in 0.6 mL of low-water-content DMSO-d6. Ensure complete sample homogeneity to allow for proper magnet shimming; incomplete dissolution causes broad signals and severe overlap[3].

  • Instrumental Optimization (Self-Validation): Execute a T1 inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the protons of interest.

  • Data Acquisition: Set the relaxation delay (D1) to at least 5 × T1 (typically ≥ 30 seconds). Causality: This ensures >99.3% relaxation of all nuclei back to the Z-axis before the next radiofrequency pulse. Failing to do this destroys the direct proportionality required for quantification.

  • Processing: Apply manual phase correction for each replicate and baseline correction over the entire spectral range[2]. Calculate the absolute purity using the standard qNMR mass-balance equation[4].

Protocol 2: Trace Nitro-Impurity Profiling via LC-MS/MS

Causality Focus: To ensure accurate detection of the analyte without matrix-related interference, the mean signal-to-noise (S/N) ratio for the Limit of Quantification (LOQ) must be rigorously validated[5].

  • Sample Preparation: Extract the sample using a protein precipitation analog method if in matrix, or directly dissolve the synthesized batch in a 95:5 (v/v) Methanol:Acetonitrile mixture containing 0.1% formic acid[5]. Dilute to a working concentration of 10 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 analytical column (150 mm × 4.6 mm, 5 µm). Utilize an isocratic elution of 55% aqueous (0.1% formic acid) and 45% organic (acetonitrile with 0.1% formic acid) at a flow rate of 1.0 mL/min[5].

  • Mass Spectrometry (MRM): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific transitions:

    • Analyte: m/z 212.1 → 120.1

    • Nitro-Impurity: m/z 242.1 → 120.1

  • System Suitability Test (SST): Inject a blank matrix followed by six replicate injections of the LOQ standard. The analytical run is only valid if the % CV for the peak area ratio is ≤ 2% and the S/N ratio at LOQ is > 10[5].

ImpurityLogic Synthesis Synthesis Route (Nitro Reduction) Product Target: 4'-Aminodesoxybenzoin m/z 212 [M+H]+ Synthesis->Product Impurity1 Impurity A: Unreacted Nitro m/z 242 [M+H]+ Synthesis->Impurity1 Impurity2 Impurity B: Regioisomer Shifted NMR Signals Synthesis->Impurity2 DetectLCMS LC-MS/MS (High Sensitivity) Product->DetectLCMS DetectNMR 1H-qNMR (Structural Integrity) Product->DetectNMR Impurity1->DetectLCMS Impurity2->DetectNMR

Caption: Mechanistic logic connecting synthesis byproducts to targeted spectroscopic detection.

Conclusion

The spectroscopic validation of 2-(4-Aminophenyl)-1-phenylethanone cannot be entrusted to a single chromatographic technique. As demonstrated, standard commercial grades often mask critical impurities behind the veil of UV area normalization. By implementing a self-validating, orthogonal workflow utilizing the absolute quantitative power of 1H-qNMR and the extreme sensitivity of LC-MS/MS, researchers can guarantee the integrity of their starting materials, preventing downstream catalytic poisoning and ensuring the safety of final pharmaceutical products.

References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. URL: [Link]

  • American Chemical Society (ACS). "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals." ACS Publications, 1998. URL:[Link]

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chem Pharm Bull (Tokyo), PubMed, 2020. URL:[Link]

  • LCGC International. "Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment." Chromatography Online, 2021. URL:[Link]

  • National Institutes of Health (NIH). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." PMC, 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Aminophenyl)-1-phenylethanone

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(4-Aminophenyl)-1-phenylethanone, a compound belonging to the aminophenyl ketone class. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.

The structural components of 2-(4-Aminophenyl)-1-phenylethanone—an aromatic amine and a ketone—suggest that it should be handled as a hazardous substance. Aromatic amines, as a class, can exhibit toxicity, and ketones can be flammable and act as irritants.[1][2] Therefore, a cautious and well-documented disposal pathway is essential.

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Aromatic amines can have significant toxicological profiles.

  • Irritation: Expected to cause skin and serious eye irritation.[1][2][3][4]

  • Environmental Hazards: Potential for aquatic toxicity. Discharge into the environment must be strictly avoided.[5]

  • Reactivity: Incompatible with strong oxidizing agents and acids.[1] Contact with these substances could lead to vigorous reactions.

A summary of the likely hazard profile is presented in the table below.

Hazard CategoryAnticipated RiskGHS PictogramPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful if swallowedH302
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Aquatic Hazard Harmful to aquatic lifeH402

This table is a conservative estimation based on data for similar compounds and should be confirmed by experimental data or a certified SDS when available.

Personal Protective Equipment (PPE)

Due to the anticipated hazards, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling 2-(4-Aminophenyl)-1-phenylethanone, including during disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[5]

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[6]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following step-by-step protocol should be followed:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place solid 2-(4-Aminophenyl)-1-phenylethanone waste in a clearly labeled, sealed container.

    • Contaminated materials, including gloves, weigh boats, and absorbent pads, must also be collected in a designated hazardous waste container.[8][9]

  • Liquid Waste:

    • Solutions containing 2-(4-Aminophenyl)-1-phenylethanone should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste stream with other chemical waste unless compatibility has been confirmed. A chemical incompatibility chart can be a useful reference.[10][11]

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazard pictograms.[8][9]

Disposal Workflow

The decision-making process for the disposal of 2-(4-Aminophenyl)-1-phenylethanone is outlined in the workflow diagram below. This diagram provides a logical, step-by-step guide from the point of waste generation to its final disposal.

DisposalWorkflow Disposal Workflow for 2-(4-Aminophenyl)-1-phenylethanone A Waste Generation (Solid or Liquid) B Hazard Assessment (Consult SDS/Safety Officer) A->B I Spill Occurs A->I C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) C->D E Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Area (Well-ventilated, secure) E->F G Arrange for Pickup (Contact EHS or Licensed Waste Carrier) F->G H Final Disposal (Approved Hazardous Waste Facility) G->H I->C No J Follow Spill Management Protocol I->J Yes J->D

Caption: A flowchart outlining the key decision points and procedural steps for the safe disposal of 2-(4-Aminophenyl)-1-phenylethanone waste.

Final Disposal Procedure

The final disposal of 2-(4-Aminophenyl)-1-phenylethanone must be conducted through an approved hazardous waste disposal facility.[1][3][4][12] It is the responsibility of the waste generator to ensure that the disposal process complies with all local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA).[13]

Steps for Final Disposal:

  • Contact your Institution's EHS Office: Your EHS department will provide specific guidance on waste pickup schedules and procedures.

  • Prepare for Transport: Ensure that all waste containers are securely sealed and properly labeled.

  • Documentation: Complete any required hazardous waste manifests or tracking forms provided by your EHS office or the licensed waste carrier.

  • Handover to Licensed Carrier: Transfer the waste to the authorized personnel for transport to the disposal facility.

Incineration is a common and effective method for the disposal of organic chemical waste.[14] However, the specific disposal method will be determined by the licensed waste management facility based on the chemical's properties and regulatory requirements.

By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of 2-(4-Aminophenyl)-1-phenylethanone, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for 4-Aminoacetophenone. Retrieved from [Link]

  • University of Nebraska Omaha. P-Listed Chemicals & Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of Washington. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2014, July 15). Environmental fate and ecological impact of emerging energetic chemicals. Retrieved from [Link]

  • University of California, Berkeley. Chemical Incompatibility Chart. Retrieved from [Link]

  • ScienceLab.com. Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]

  • Taiwan Ministry of Environment. (2020, February 21). Standards for Defining Hazardous Industrial Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 52953008, 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

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  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • ResearchGate. (2008, October 1). Environmental Fate of Endocrine Disrupting Compounds—Analytical Problems and Challenges. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Library of Medicine. (2024, December 20). Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. Retrieved from [Link]

  • NextSDS. 2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • NATO Science and Technology Organization. Environmental Fate and Impact of Insensitive Energetic Materials. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-(4-Aminophenyl)-1-phenylethanone

Essential Safety and Handling Guide for 2-(4-Aminophenyl)-1-phenylethanone A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(4-Aminophenyl)-1-phenylethanone

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 2-(4-Aminophenyl)-1-phenylethanone, an aromatic aminoketone, represent a class of molecules with significant potential. However, their safe and effective use in the laboratory necessitates a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment, operational planning, and emergency preparedness when working with this and structurally similar compounds.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for 2-(4-Aminophenyl)-1-phenylethanone may be limited, its structure as an aromatic amine and a ketone warrants a cautious approach. Aromatic amines, as a class, can be irritating to the skin, eyes, and respiratory system.[1][2] Some may also be harmful if absorbed through the skin or ingested.[2][3] The ketone functional group does not typically add significant toxicity, but the overall hazard profile is dominated by the aminophenyl moiety. Therefore, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[2][3][4]

Hazard ClassificationPotential Effects
Acute Oral Toxicity Harmful if swallowed.[3][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[2][5]

Core Directive: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate Personal Protective Equipment. The following PPE is mandatory when handling 2-(4-Aminophenyl)-1-phenylethanone.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.

  • Rationale: 2-(4-Aminophenyl)-1-phenylethanone is expected to be an eye irritant.[2][3] Safety goggles provide a seal around the eyes, protecting them from splashes, while a face shield offers an additional layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Dermal Exposure
  • Mandatory Equipment:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[6] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against spills and splashes.

    • Full-Length Clothing and Closed-Toe Shoes: Full-length pants and closed-toe shoes are necessary to ensure no skin is exposed.[6]

  • Rationale: Aromatic amines can be absorbed through the skin and may cause irritation.[2][3] A comprehensive barrier is crucial to prevent dermal contact.

Respiratory Protection: Safeguarding Against Inhalation
  • When Required: A NIOSH/MSHA-approved respirator is necessary when working with the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization.[6]

  • Rationale: Inhalation of the dust or aerosols of 2-(4-Aminophenyl)-1-phenylethanone may cause respiratory tract irritation.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls: The Foundation of a Safe Workspace
  • Chemical Fume Hood: All weighing and handling of solid 2-(4-Aminophenyl)-1-phenylethanone, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[2][6]

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 2-(4-Aminophenyl)-1-phenylethanone in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for Handling 2-(4-Aminophenyl)-1-phenylethanone.

Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Safety Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Safety Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Donning and Doffing Sequence for PPE.

Spill and Emergency Procedures
  • Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[2]

  • Major Spill: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

All waste containing 2-(4-Aminophenyl)-1-phenylethanone, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Place waste in a clearly labeled, sealed, and appropriate container.

Conclusion: A Culture of Safety

The safe handling of 2-(4-Aminophenyl)-1-phenylethanone and other chemical reagents is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational document, but it is incumbent upon each scientist to remain vigilant, continuously assess risks, and seek additional information as needed to protect themselves and their colleagues.

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